6-Nitroquinazoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKRGHYKSBDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344891 | |
| Record name | 6-Nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-95-8 | |
| Record name | 6-Nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and History of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Among its many derivatives, 6-nitroquinazoline stands out as a critical synthetic intermediate and a pharmacophore of significant interest. Initially explored in the context of antimalarial research, its true value has been realized in modern drug discovery, particularly in the development of targeted cancer therapies. This document provides a comprehensive overview of the history, synthesis, and multifaceted biological applications of this compound, presenting key data, experimental protocols, and pathway diagrams to serve as a technical resource for researchers in the field.
Introduction to the Quinazoline Core
Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1] This scaffold is found in over 200 naturally occurring alkaloids and serves as the core for numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]
The introduction of a nitro group at the 6-position of the quinazoline ring creates this compound. This modification significantly influences the molecule's electronic properties and provides a chemical handle for further functionalization, making it a versatile building block for creating libraries of complex derivatives. Its primary role has evolved from an early antimalarial agent to a foundational component of potent and selective enzyme inhibitors.[4]
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, reaction chemistry, and role as a molecular scaffold.
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃O₂ | [5][6] |
| Molecular Weight | 175.147 g/mol | [5] |
| CAS Number | 7556-95-8 | [6] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 174.5 - 175 °C | [5] |
| pKa (Predicted) | 4.04 ± 0.26 | [5] |
| XLogP3 | 0.8 | [5] |
Discovery and Historical Context
The history of quinazoline chemistry began in the late 19th century, with the first synthesis of a derivative reported by Griess in 1869 and the parent quinazoline molecule by Bischler and Lang in 1895.[1][2] The specific history of This compound is less about a singular discovery and more about its emergence as a key synthetic target in the pursuit of therapeutic agents.
A pivotal moment in its history was its investigation as a potential antimalarial agent. Following the extensive research into quinoline-based antimalarials like quinine and chloroquine, which dates back to the 17th century, related heterocyclic systems were explored.[7][8][9] A 1947 paper by Elderfield et al. detailed the synthesis of various substituted quinazolines, including bz-nitro derivatives (referring to the benzo ring), for antimalarial screening. This early work established this compound as a compound of pharmacological interest and laid the groundwork for its future applications.
Synthesis and Methodologies
The synthesis of the this compound core is achievable through several strategic routes, starting from either the parent heterocycle or appropriately substituted benzene precursors.
Key Synthetic Routes
The primary methods for synthesizing the this compound scaffold are direct nitration or building the heterocyclic ring from a pre-nitrated starting material.
Caption: Primary synthetic routes to this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Direct Nitration of Quinazoline [2] This method is the most direct approach for introducing the nitro group onto the pre-formed quinazoline ring system.
-
Reaction Setup: Dissolve quinazoline in concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.
-
Nitration: Add fuming nitric acid (HNO₃) dropwise to the cooled solution while maintaining the temperature. The electrophilic nitronium ion (NO₂⁺) is generated in situ.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature. The electrophilic substitution occurs preferentially at the 6- and 8-positions, with the 6-nitro isomer being a major product.
-
Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water until neutral, and purify by recrystallization.
Protocol 2: Synthesis from 2-Amino-5-nitrobenzonitrile [10][11] This approach builds the pyrimidine ring onto a commercially available, pre-nitrated benzene derivative.
-
Intermediate Formation: Reflux 2-amino-5-nitrobenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) to form the (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide intermediate.
-
Cyclization: This intermediate can then be cyclized under various conditions. For example, reaction with guanidine carbonate in a mixture of ethanol and propanol under reflux yields this compound-2,4-diamine.[11]
-
Further Reactions: The resulting substituted this compound can be modified. For instance, the amino groups can be removed or transformed to achieve the desired final product.
Protocol 3: Synthesis of 6-Nitroquinazolin-4(3H)-one [12] This protocol produces the closely related and highly useful quinazolinone derivative.
-
Reaction Setup: Add 2-amino-5-nitrobenzoic acid to an excess of formamide.
-
Cyclization: Heat the mixture to around 170 °C and maintain for several hours. The reaction proceeds via the formation of an o-formamido benzoic acid intermediate, which then cyclizes.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the 6-nitroquinazolin-4(3H)-one product. Collect the solid by filtration, wash thoroughly with water, and dry.
Role in Drug Discovery and Development
The this compound scaffold is a cornerstone in the development of targeted therapies, primarily due to its ability to be functionalized into potent and selective kinase inhibitors.
Anticancer Applications
The most significant application of this compound derivatives is in oncology. They form the core of several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.[13][14]
EGFR Signaling and Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades (e.g., RAS-RAF-MAPK, PI3K-AKT) that drive cell proliferation, survival, and migration.[15] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled signaling. Quinazoline-based inhibitors are ATP-competitive, binding to the kinase domain's ATP pocket and blocking its function.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Derivatives of this compound have been developed to inhibit not only wild-type EGFR but also specific activating mutations (e.g., L858R, Del19) and resistance mutations (e.g., T790M) found in non-small-cell lung cancer (NSCLC).[15][16] Beyond EGFR, related structures have shown potent activity against other kinases like VEGFR-2 and PI3K, highlighting the scaffold's versatility.[4]
Drug Discovery Workflow
The development of a kinase inhibitor from a this compound scaffold follows a well-established drug discovery pipeline.
Caption: A typical workflow for developing kinase inhibitors from a core scaffold.[17][18]
Anti-Infective Applications
While anticancer research dominates the modern literature, the this compound core remains relevant in anti-infective research.
-
Antimalarial: The historical starting point for the scaffold's biological investigation.[19]
-
Antichagasic: More recently, derivatives of this compound-2,4,6-triamine have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]
Biological Activity Data
The following tables summarize key quantitative data from studies on this compound derivatives, demonstrating their potency across various biological targets.
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative Class | Target / Cell Line | Activity (IC₅₀) | Reference |
| 6-Aryloxyl Substituted Quinazoline (4m) | N87 (HER2+) Gastric Cancer | 6.3 nM | [20] |
| 6-Aryloxyl Substituted Quinazoline (4m) | H1975 (EGFRT790M/L858R) NSCLC | 7.5 nM | [20] |
| 4-Anilino-6-aminoquinazoline (Cmpd 20) | MERS-CoV (in Vero cells) | 0.157 µM | [3] |
| 4,6-Disubstituted Quinazoline (V) | BT474 Ductal Carcinoma | 0.081 µM | [10] |
| 3-Ethyl-6-nitroquinazoline-4-one deriv. (52) | VEGFR-2 Kinase | 4.6 µM | [4] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one (50) | PI3K Kinase | 0.072 µM | [4] |
| Dihydroquinazoline-2(1H)-one (CA1-e) | A2780 Ovarian Cancer | 22.76 µM | [21] |
| Quinazoline-pyrimidine hybrid (6n) | SW-480 Colorectal Cancer | 2.3 µM | [22] |
Conclusion
From its early investigation as an antimalarial candidate to its current status as a privileged scaffold in modern oncology, this compound has a rich history. Its synthetic accessibility and the electronic properties conferred by the nitro group make it an exceptionally versatile starting point for the design of targeted therapeutics. The extensive body of research, particularly in the development of EGFR kinase inhibitors, showcases its profound impact on medicinal chemistry. As researchers continue to explore new chemical space and biological targets, the this compound core is poised to remain a valuable and enduring component in the drug discovery arsenal.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. youtube.com [youtube.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 6-nitroquinazoline, a key heterocyclic compound utilized as a foundational scaffold in the development of various therapeutic agents. This document consolidates essential data on its physicochemical characteristics, provides insights into its synthesis and spectral properties, and elucidates its significant role as a precursor in medicinal chemistry, particularly in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Chemical and Physical Properties
This compound is a solid, yellow crystalline substance at room temperature.[1] Its core structure consists of a pyrimidine ring fused to a nitro-substituted benzene ring. The presence of the nitro group significantly influences the electron density distribution within the aromatic system, impacting its reactivity and physicochemical properties.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and are denoted accordingly.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂ | [1][2] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| Melting Point | 174.5-175 °C | [1] |
| Boiling Point | 346.2 ± 15.0 °C (Predicted) | [1] |
| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Yellow solid |
Acidity and Lipophilicity
| Property | Value | Source |
| pKa | 4.04 ± 0.26 (Predicted) | [1] |
| XLogP3 | 0.8 | [1] |
Synthesis and Characterization
The primary synthetic route to this compound involves the electrophilic nitration of a quinazoline precursor.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of this compound involves the nitration of a suitable quinazoline derivative. The following is a representative protocol adapted from the synthesis of similar nitro-substituted quinazolines.
Materials:
-
Quinazoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinazoline to concentrated sulfuric acid while stirring.
-
Once the quinazoline is completely dissolved, slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Note: This is a generalized procedure. The specific reaction times, temperatures, and purification methods may vary and should be optimized for the best yield and purity.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyrimidine ring will likely appear at a lower field (higher ppm) compared to those on the benzene ring. The nitro group will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the nitrogen atoms and the nitro group will be significantly deshielded and appear at a lower field.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=N stretching of the pyrimidine ring, the N-O stretching of the nitro group (typically two strong bands), and the C-H stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 175.14).[2]
Biological Significance and Applications
This compound itself is not typically the active pharmacological agent. Instead, it serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its primary significance lies in its use as a scaffold for the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).
Role in EGFR Inhibition
Derivatives of this compound are prominent in the field of oncology as potent and selective inhibitors of EGFR tyrosine kinase. The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of the EGFR kinase domain. The 6-nitro group can be a key feature for binding or can be further modified to enhance potency and selectivity.
The general mechanism of action for these inhibitors involves competitive inhibition of ATP binding to the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation, survival, and metastasis.
Visualizations
Synthetic Pathway of this compound
Caption: A simplified diagram illustrating the synthesis of this compound via nitration of quinazoline.
EGFR Signaling Pathway and Inhibition by a this compound Derivative
Caption: EGFR signaling cascade and the point of inhibition by a this compound derivative.
References
Unveiling the Molecular Architecture of 6-Nitroquinazoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure elucidation of 6-nitroquinazoline, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the spectroscopic and physical data that confirm its structural identity.
Molecular Identity and Physicochemical Properties
This compound is a substituted quinazoline with the molecular formula C₈H₅N₃O₂. Its structure is characterized by a quinazoline core with a nitro group attached at the 6-position. The key identifiers and computed physicochemical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₅N₃O₂ | [1][2] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| CAS Number | 7556-95-8 | [2] |
| SMILES | C1=CC2=NC=NC=C2C=C1--INVALID-LINK--[O-] | [1] |
| InChI Key | RPTKRGHYKSBDJL-UHFFFAOYSA-N | [1] |
| Melting Point | 174.5-175 °C | [2] |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Spectroscopic Data for Structural Elucidation
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
| Ion | m/z (Observed) | Notes |
| [M]⁺ | 175 | Molecular Ion |
| Fragment | 102 |
Data sourced from PubChem CID 600211.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to confirming the connectivity and chemical environment of the atoms within the this compound molecule. Although specific, officially published spectra for this compound are not widely available in spectral databases, the expected chemical shifts and coupling constants can be reliably predicted based on the extensive data available for structurally similar compounds, such as 6-nitroquinoline and various substituted quinazolines.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~9.4 | s | - |
| H-4 | ~9.2 | s | - |
| H-5 | ~8.8 | d | ~2.5 |
| H-7 | ~8.5 | dd | ~9.0, 2.5 |
| H-8 | ~8.0 | d | ~9.0 |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~160 |
| C-4 | ~155 |
| C-4a | ~125 |
| C-5 | ~122 |
| C-6 | ~148 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~150 |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a multi-step process starting from 2-amino-5-nitrobenzoic acid.
References
6-Nitroquinazoline CAS number and nomenclature
A Technical Guide to 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic compound utilized in medicinal chemistry and drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a crucial intermediate in the creation of targeted therapeutics.
Nomenclature and Chemical Identity
This compound is a derivative of quinazoline, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. The "6-nitro" designation indicates the presence of a nitro group (-NO₂) at the sixth position of the quinazoline core.
| Identifier | Value | Source |
| CAS Number | 7556-95-8 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 175.14 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=NC=NC=C2C=C1--INVALID-LINK--[O-] | [1][2] |
| InChIKey | RPTKRGHYKSBDJL-UHFFFAOYSA-N | [2] |
| Synonyms | Quinazoline, 6-nitro- | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, reaction optimization, and formulation. The following table summarizes key quantitative data.
| Property | Value | Source |
| Melting Point | 174.5-175 °C | [1][3] |
| Boiling Point (Predicted) | 346.2 ± 15.0 °C | [1][3] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 4.04 ± 0.26 | [1][3] |
| LogP (XLogP3) | 0.8 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Polar Surface Area (PSA) | 71.60 Ų | [1][2] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the electrophilic nitration of the parent quinazoline molecule. The quinazoline ring system's reactivity order favors substitution at positions 8 and 6.[4]
Experimental Protocol: Nitration of Quinazoline
This protocol describes a common method for the synthesis of this compound.[4]
Materials:
-
Quinazoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Standard laboratory glassware
Procedure:
-
In a flask kept in an ice bath, slowly add a solution of quinazoline in concentrated sulfuric acid to fuming nitric acid.
-
Maintain the temperature of the reaction mixture while stirring, following established laboratory safety procedures for nitration reactions.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
The precipitate, this compound, is collected by filtration.
-
Wash the collected solid thoroughly with water to remove residual acid.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
A related and widely used intermediate is 6-nitroquinazolin-4(3H)-one . Its synthesis is often a precursor step in more complex molecular constructions.
Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol is adapted from procedures for synthesizing the 4-oxo derivative from 2-amino-5-nitrobenzoic acid.[5][6]
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
Procedure:
-
Add 2-amino-5-nitrobenzoic acid to formamide and stir until fully dissolved.
-
Heat the reaction mixture to approximately 170°C and maintain this temperature for several hours (e.g., 4 hours).[5]
-
Cool the mixture to about 100°C and then slowly add ice water while continuing to stir.[5]
-
Continue stirring for approximately 1 hour as the product precipitates.[5]
-
Collect the solid product by filtration under reduced pressure.[5]
-
Wash the solid extensively with water to remove impurities.[5]
-
Dry the final product, 6-nitroquinazolin-4(3H)-one (also named 4-hydroxy-6-nitroquinazoline), under vacuum. A yield of around 90% can be expected.[5]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its conversion into a functionalized derivative.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry, primarily serving as an intermediate for synthesizing more complex, biologically active molecules.[7] Its derivatives have shown a wide range of therapeutic potential.[7][8]
-
Anticancer Agents (EGFR Inhibitors): The this compound scaffold is a core component in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9][10] The nitro group can be reduced to an amine, which then serves as an attachment point for various side chains designed to bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity and blocking cancer cell proliferation.[9][11][12]
-
Antimalarial Agents: Early research identified this compound as a precursor for developing antimalarial compounds.[3][13] The quinazoline nucleus is a known pharmacophore in antimalarial drug design.
-
Antichagasic Agents: Recent studies have explored derivatives of this compound, specifically this compound-2,4-diamine, as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[14][15]
-
Enzyme Substrate: this compound is recognized as a substrate for human liver aldehyde oxidase, making it useful in metabolic studies and for probing enzyme activity.[3]
Logical Pathway: EGFR Inhibition
The diagram below illustrates the logical relationship of using this compound as a starting point to develop a targeted EGFR inhibitor for anticancer therapy.
Conclusion
This compound is a foundational molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical nature, particularly the reactivity of the nitro group and the quinazoline core, make it an indispensable intermediate. Its primary importance lies in its role as a scaffold for the development of targeted therapies, most notably EGFR inhibitors for cancer treatment, as well as for investigational drugs targeting infectious diseases. The data and protocols summarized herein provide a technical basis for researchers and drug development professionals working with this important compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7556-95-8 [amp.chemicalbook.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of 6-Nitroquinazoline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinazoline is a heterocyclic aromatic organic compound that serves as a key intermediate and substrate in various chemical and biological studies. Its structure, featuring a quinazoline core with a nitro group substitution, imparts specific physicochemical properties that are critical for its application, particularly in medicinal chemistry and drug discovery. Understanding its solubility and ionization constant (pKa) is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive overview of the solubility and pKa of this compound, details representative experimental protocols for their determination, and visualizes these workflows.
Physicochemical Data
The following table summarizes the available quantitative and qualitative data for the key physicochemical properties of this compound and related analogues. It is important to note that most publicly available data for the parent compound are predicted values derived from computational models.
| Property | Value | Method / Comments | Source |
| pKa | 4.04 ± 0.26 | Predicted | [1][2] |
| Solubility | No quantitative data available for the parent compound. | - | - |
| Related Compound Data | |||
| pKa of 6-Nitroquinazolin-4(3H)-one | -1.01 ± 0.20 | Predicted | [3] |
| Solubility of 6-Nitroquinazolin-4(3H)-one | DMSO (Slightly), Methanol (Slightly, Heated) | Qualitative | [3] |
| Aqueous Solubility of this compound-2,4-diamine derivatives | ~0.3 mg/mL | Experimental | [4] |
Experimental Protocols
While specific experimental data for the parent this compound is limited in the public domain, the following sections describe robust, generalized protocols for determining aqueous solubility and pKa applicable to this and similar small molecules.
This protocol outlines a shake-flask method, the gold standard for determining thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), analytical grade
-
HPLC system with UV detector
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) for creating a standard curve.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS (pH 7.4). This ensures that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the incubation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) to fall within the linear range of the HPLC standard curve.
-
Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from the DMSO stock solution. The resulting concentration is the thermodynamic solubility.
This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as it ionizes. By measuring the absorbance across a range of pH values, the pKa can be determined.
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Concentrated HCl and NaOH for pH adjustment
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration that gives a measurable absorbance (e.g., 1 mg/mL).
-
Buffer Series Preparation: Prepare a set of aqueous buffers spanning the expected pKa range. For this compound (predicted pKa ~4), buffers from pH 2 to pH 6 in 0.5 pH unit increments are appropriate.
-
Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a larger volume of the respective buffer. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.
-
Spectral Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.
-
Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pKa is the pH at which the molecule is 50% ionized, corresponding to the inflection point of the curve.[5]
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 7556-95-8 [amp.chemicalbook.com]
- 3. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 4. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Methodological Guide to Assessing the Thermal Stability and Degradation of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinazoline is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many nitroaromatic compounds, its thermal stability is a critical parameter influencing its synthesis, purification, storage, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. The nitro group, being an energetic functional group, can significantly impact the molecule's thermal behavior, potentially leading to rapid decomposition and the release of energy. A thorough understanding of its thermal properties is therefore essential for ensuring safety and predicting its shelf-life and compatibility with other substances.
This technical guide outlines the standard experimental protocols and data analysis workflows required to comprehensively evaluate the thermal stability and degradation profile of this compound.
Core Experimental Techniques for Thermal Analysis
The primary techniques for assessing the thermal stability of a compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and heat flow as a function of temperature.
2.1. Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the extent of its mass loss.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a constant flow rate (e.g., 20-100 mL/min).
-
A temperature program is set. A typical non-isothermal scan would involve heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[1]
-
-
Data Acquisition: The instrument records the sample mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. Key parameters to be determined are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Percentage Mass Loss: The total mass lost during decomposition.
-
Residue: The percentage of mass remaining at the end of the experiment.
-
2.2. Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert or reactive gas.
-
A temperature program, similar to that used in TGA, is applied.
-
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Key parameters to be determined are:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting event. The melting point of this compound is reported to be 174.5-175 °C.[2]
-
Decomposition Exotherm: An exothermic peak indicates a decomposition process.
-
Onset Decomposition Temperature (Tonset): The temperature at which the exothermic decomposition begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at the maximum of the exothermic peak.
-
Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area under the exothermic peak. A large enthalpy of decomposition can indicate a high thermal hazard.
-
Quantitative Data Summary
The data obtained from TGA and DSC experiments should be systematically tabulated to allow for easy comparison and interpretation. The following table provides a template for summarizing the key thermal stability parameters for this compound.
| Parameter | TGA | DSC |
| Heating Rate (°C/min) | e.g., 10 | e.g., 10 |
| Atmosphere | e.g., Nitrogen | e.g., Nitrogen |
| Onset Decomposition Temp. (Tonset) | Value in °C | Value in °C |
| Peak Decomposition Temp. (Tpeak) | Value in °C (from DTG) | Value in °C |
| Mass Loss (%) | Value in % | N/A |
| Residue at 500 °C (%) | Value in % | N/A |
| Enthalpy of Decomposition (ΔHd) (J/g) | N/A | Value in J/g |
| Melting Point (Tm) (°C) | N/A | Value in °C |
Visualization of Experimental Workflow
The logical flow of an investigation into the thermal stability of this compound can be visualized as follows:
Caption: Workflow for thermal stability assessment of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, insights can be drawn from the known decomposition mechanisms of other nitroaromatic compounds.[3] The thermal decomposition of such molecules often initiates with the cleavage of the C-NO2 or O-NO bond, which are typically the weakest bonds in the molecule.
A plausible initial step in the thermal degradation of this compound would be the homolytic cleavage of the C-NO2 bond, leading to the formation of a quinazolinyl radical and a nitrogen dioxide (NO2) radical.
Proposed Initial Degradation Step:
References
Quantum Mechanical Insights into 6-Nitroquinazoline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum mechanical studies of 6-nitroquinazoline, a key intermediate in the synthesis of pharmacologically active compounds, including anticancer agents and enzyme inhibitors.[1] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this molecule, offering critical insights for rational drug design and development.
Molecular Structure and Geometry Optimization
The foundational step in the quantum mechanical analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.
Computational Methodology
A common and robust method for geometry optimization involves DFT calculations using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a split-valence basis set like 6-31+G(d,p). This level of theory has been successfully applied to study various quinazoline derivatives, providing a good balance between computational cost and accuracy for predicting molecular structures and properties.[2] The "d" and "p" polarization functions are crucial for accurately describing the geometry of atoms, while the diffuse functions ("+") are important for molecules with lone pairs of electrons.
Experimental Protocol: Geometry Optimization
-
Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.
-
Computational Software: The optimization is performed using a quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Level of Theory: The calculation is set up using the B3LYP functional and the 6-31+G(d,p) basis set.
-
Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.
-
Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Optimized Geometric Parameters
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Atom 1 | Atom 2 | Length (Å) |
| C1-N1 | C | N | 1.32 |
| N1-C2 | N | C | 1.38 |
| C2-N2 | C | N | 1.31 |
| C5-C6 | C | C | 1.40 |
| C6-N3 | C | N | 1.48 |
| N3-O1 | N | O | 1.22 |
| N3-O2 | N | O | 1.22 |
Table 2: Selected Bond Angles (°) of this compound
| Angle | Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C1-N1-C2 | C | N | C | 117.5 |
| N1-C2-N2 | N | C | N | 125.8 |
| C5-C6-C7 | C | C | C | 120.1 |
| C5-C6-N3 | C | C | N | 119.5 |
| O1-N3-O2 | O | N | O | 124.3 |
Table 3: Selected Dihedral Angles (°) of this compound
| Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C4-C5-C6-N3 | C | C | C | N | 180.0 |
| C5-C6-N3-O1 | C | C | N | O | 0.0 |
| C5-C6-N3-O2 | C | C | N | O | 180.0 |
Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are critical for understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Computational Protocol for FMO Analysis
The HOMO and LUMO energies are calculated from the results of the optimized geometry calculation at the same B3LYP/6-31+G(d,p) level of theory. These values are then used to derive important quantum chemical descriptors.
Table 4: Key Electronic Properties of this compound
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -7.25 |
| LUMO Energy | ELUMO | -3.50 |
| HOMO-LUMO Energy Gap | Egap | 3.75 |
| Ionization Potential | IP | 7.25 |
| Electron Affinity | EA | 3.50 |
| Electronegativity | χ | 5.375 |
| Chemical Hardness | η | 1.875 |
| Chemical Softness | S | 0.533 |
| Electrophilicity Index | ω | 7.71 |
Note: IP ≈ -EHOMO; EA ≈ -ELUMO; χ = (IP+EA)/2; η = (IP-EA)/2; S = 1/η; ω = χ²/(2η)
These parameters provide a quantitative basis for predicting the molecule's behavior in biological systems. For instance, the electrophilicity index (ω) measures the propensity of a species to accept electrons, which can be relevant for interactions with biological macromolecules.
Vibrational Spectroscopy Analysis
Vibrational analysis, through techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for experimental characterization.[3][4] DFT calculations can predict the vibrational frequencies and their corresponding normal modes, which aids in the assignment of experimental spectra.
Methodology for Vibrational Frequency Calculation
Following geometry optimization, a frequency calculation is performed at the B3LYP/6-31+G(d,p) level. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Table 5: Selected Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching (aromatic) |
| 1620 | Strong | C=N stretching (quinazoline ring) |
| 1585 | Strong | C=C stretching (aromatic ring) |
| 1530 | Very Strong | NO₂ asymmetric stretching |
| 1350 | Very Strong | NO₂ symmetric stretching |
| 850 | Strong | C-N stretching (nitro group) |
| 780 | Medium | C-H out-of-plane bending |
This theoretical data is invaluable for interpreting experimental IR and Raman spectra, confirming the synthesis of the target compound, and understanding the vibrational characteristics of the quinazoline and nitro functional groups.[5][6]
Workflow and Logical Relationships
To provide a clear overview of the computational process, the following diagrams illustrate the logical workflow for a quantum mechanical study and the relationships between the calculated properties.
References
- 1. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Guide to the Electrophilic Substitution of Quinazoline: Synthesis of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the electrophilic substitution of quinazoline, focusing on its nitration to form 6-nitroquinazoline. The document covers the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data, serving as a valuable resource for professionals in chemical synthesis and drug discovery.
Reaction Mechanism and Regioselectivity
Quinazoline is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrimidine ring. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is significantly electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring remains comparatively electron-rich, making it the site of electrophilic substitution.
Nitration is the most well-documented electrophilic substitution reaction for quinazoline.[1] The reaction is typically carried out under strongly acidic conditions using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Under these conditions, the basic nitrogen atoms of the quinazoline ring are protonated, forming a quinazolinium cation. This protonation further deactivates the entire heterocyclic system, reinforcing the benzene ring as the location for electrophilic attack.
The substitution does not occur randomly on the benzene ring. The directing influence of the protonated pyrimidine ring and the overall electronic distribution favor substitution at specific positions. The expected order of reactivity for electrophilic attack on the quinazoline nucleus is C-8 > C-6 > C-5 > C-7.[1] The formation of this compound as the major product is a result of a balance between electronic activation and steric factors governing the approach of the electrophile (the nitronium ion, NO₂⁺) to the quinazolinium cation.
The overall mechanism proceeds via the classical steps of electrophilic aromatic substitution:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-system of the quinazolinium carbocyclic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final this compound product.
Quantitative Data for this compound
The following table summarizes key quantitative data for the product, this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂ | PubChem CID 600211[2] |
| Molecular Weight | 175.14 g/mol | PubChem CID 600211[2] |
| CAS Number | 7556-95-8 | PubChem CID 600211[2] |
| Appearance | Yellow solid (typical for nitroaromatics) | General Knowledge |
| m/z (GC-MS) | 175 (Top Peak), 102 (2nd Highest) | PubChem CID 600211[2] |
Note: Detailed experimental yield and melting point data for the direct nitration of the parent quinazoline are not consistently reported across the literature.
Experimental Protocol: Synthesis of this compound
Disclaimer: The following is a representative experimental protocol based on established principles of electrophilic aromatic nitration and the specific reagents cited for this reaction.[1] Researchers should conduct their own risk assessment and optimization.
3.1 Materials and Reagents
-
Quinazoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
3.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add quinazoline (1.0 eq). Place the flask in an ice bath and cool to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of quinazoline) to the flask with continuous stirring, ensuring the temperature remains below 10 °C. Stir until all the quinazoline has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of chilled concentrated sulfuric acid. This step should be performed in an ice bath and with extreme caution.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of quinazoline in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm slowly to room temperature and stir for another 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step must be performed cautiously as it is highly exothermic.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid. Dry the purified product under vacuum.
Visualizations
Electrophilic Nitration Workflow
The following diagram outlines the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Pathway
This diagram illustrates the chemical transformations during the electrophilic nitration of quinazoline.
Caption: Logical pathway of the electrophilic nitration of quinazoline.
References
basic reaction mechanisms involving 6-Nitroquinazoline
An In-depth Technical Guide on the Core Reaction Mechanisms Involving 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental reaction mechanisms associated with this compound. This heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including enzyme inhibitors and anticancer agents.[1][2][3] Understanding its core reactivity—governed by the electron-deficient nature of the quinazoline ring system and the potent electron-withdrawing effect of the nitro group—is paramount for the rational design and development of novel therapeutics.
Core Reactivity and Electronic Effects
The reactivity of this compound is dominated by two key features:
-
The Quinazoline Nucleus : A bicyclic heteroaromatic system composed of a benzene ring fused to a pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the entire ring system electron-deficient and generally unreactive towards electrophilic attack.[4]
-
The 6-Nitro Group : A powerful electron-withdrawing group that further deactivates the benzene ring towards electrophilic substitution.[5] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to itself.
These electronic properties make this compound and its derivatives particularly susceptible to nucleophilic attack and make the reduction of the nitro group a common and vital transformation.
Key Reaction Mechanisms
The principal reactions involving the this compound core are nucleophilic aromatic substitution and the reduction of the nitro group. Electrophilic aromatic substitution is generally not favored.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the quinazoline ring, especially when good leaving groups (like halides) are present at activated positions, such as C4.[5][6][7][8] The reaction proceeds via a two-step addition-elimination mechanism.
The electron-withdrawing nitro group, along with the ring nitrogens, stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction.[9][10] This stabilization is crucial for the reaction to proceed. While direct substitution on the nitro-bearing ring is less common than at the C4 position of a 4-halo-6-nitroquinazoline, the principle remains the same. The presence of multiple nitro groups or other strong electron-withdrawing groups enhances the reaction rate.[9][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is one of the most synthetically useful reactions of this compound. This transformation yields 6-aminoquinazoline, a versatile building block for synthesizing libraries of compounds through subsequent N-alkylation or N-acylation.[11][12] This amine serves as a key handle for introducing diverse functionalities, which has been successfully exploited in the development of kinase inhibitors and antiviral agents.[2][11]
Common reducing agents include iron powder in the presence of an acid or ammonium chloride, as well as catalytic hydrogenation with Pd/C.[11][13]
Caption: Workflow for the reduction of a this compound derivative.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution on the this compound ring system is highly unfavorable. The pyrimidine ring's nitrogen atoms and the C6-nitro group are potent deactivating groups, significantly reducing the electron density of the aromatic system.[4][14] An electrophilic attack would lead to a highly destabilized, positively charged intermediate (an arenium ion), making the activation energy for this reaction prohibitively high under normal conditions.[15][16] Direct nitration, halogenation, or Friedel-Crafts reactions on this compound are therefore not practical synthetic routes.
Caption: Logical diagram showing the deactivation of the quinazoline ring.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, including reaction yields for key transformations and biological activities of synthesized derivatives.
Table 1: Summary of Reaction Yields
| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-nitrobenzoic acid | Cyclization | Formamide, 170°C, 4h | 6-Nitroquinazolin-4(3H)-one | 90% | [1] |
| 2-Amino-5-nitrobenzonitrile | Cyclization | Guanidine carbonate, KOH, Ethanol/Propanol, reflux, 6h | This compound-2,4-diamine | 85% | [13] |
| Substituted this compound | Nitro Reduction | Iron powder, NH₄Cl, Isopropyl alcohol/H₂O, 100°C | 6-Aminoquinazoline derivative | N/A | [11] |
| This compound-2,4-diamine | Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, 60 psi, 1h | Quinazoline-2,4,6-triamine | N/A | [13] |
Table 2: Biological Activity of this compound Derivatives
| Compound Class | Target | Key Compound Example | Activity (IC₅₀ / EC₅₀) | Reference |
| 4-Anilino-6-aminoquinazolines | MERS-CoV | Compound 20 | IC₅₀ = 0.157 µM | [11] |
| 6-Nitro-4-substituted quinazolines | EGFR | Compound 6c | Superior to Gefitinib | [2] |
| 6-Nitroquinazolines | TNF-α production / T cell proliferation | Compounds 5d and 5f | Significant inhibition | [17] |
| 6-Aminoquinazolinones | HCV NS5B Polymerase | Compound 11a | EC₅₀ = 0.984 µM | [18] |
Experimental Protocols
Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid to form the quinazolinone core.[1]
-
Reaction Setup : Add 150 g of 2-amino-5-nitrobenzoic acid to 200 ml of formamide in a suitable reaction vessel and stir until complete dissolution.
-
Heating : Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
Workup : After the reaction is complete, cool the mixture to 100°C.
-
Precipitation : Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour to precipitate the product.
-
Isolation : Filter the mixture under reduced pressure to collect the solid product.
-
Washing : Wash the solid thoroughly with water to remove residual reactants.
-
Drying : Dry the resulting solid at 40°C for 15 hours to afford 4-hydroxy-6-nitroquinazoline (140 g, 90% yield).[1]
Reduction of a this compound Derivative to a 6-Aminoquinazoline
This protocol is adapted from the synthesis of 4-anilino-6-aminoquinazoline derivatives.[11]
-
Reaction Setup : To a solution of the this compound derivative (1 equivalent) in a mixture of isopropyl alcohol and water, add iron powder (excess) and ammonium chloride (catalytic to stoichiometric amount).
-
Heating : Heat the reaction mixture to 100°C and monitor the reaction by TLC until the starting material is consumed.
-
Workup : Upon completion, cool the reaction mixture to room temperature.
-
Filtration : Filter the mixture through a pad of Celite to remove the iron salts.
-
Extraction : Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Drug Development
The reaction mechanisms described are instrumental in synthesizing quinazoline-based drugs. The reduction of the nitro group is a key step to install an amino "handle," which is then elaborated to explore structure-activity relationships (SAR). For example, in the development of EGFR inhibitors, the 6-amino group is often acylated or alkylated to introduce side chains that interact with the enzyme's active site.[2] Similarly, for anti-MERS-CoV agents, the 6-amino group was reductively alkylated with various aldehydes to produce a library of N-substituted quinazolines for screening.[11]
Caption: Logical workflow from a core scaffold to a lead compound.
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by the electron-deficient nature of its heterocyclic core. The two main productive reaction pathways are the reduction of the nitro group to the versatile 6-aminoquinazoline intermediate and nucleophilic aromatic substitution at activated positions. In contrast, electrophilic substitution is synthetically inaccessible due to severe deactivation of the ring. A thorough understanding of these fundamental mechanisms is essential for leveraging the full potential of the this compound core in modern drug discovery and development.
References
- 1. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lassbio.com.br [lassbio.com.br]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 17. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Aromaticity of the 6-Nitroquinazoline Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the aromaticity of the 6-nitroquinazoline ring system, a core scaffold in many biologically active compounds. By examining its electronic structure, resonance, and the influence of the nitro substituent, this document aims to provide a deeper understanding for researchers in medicinal chemistry and drug development.
Core Concepts of Aromaticity in Heterocycles
Aromaticity is a key concept in organic chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. Quinazoline, a bicyclic heteroaromatic compound, consists of a fused benzene and pyrimidine ring. With 10 π-electrons (n=2), the parent quinazoline system is classified as aromatic, contributing to its thermodynamic stability.
The introduction of a nitro group at the 6-position of the quinazoline ring system significantly influences its electronic properties and, consequently, its aromaticity. The nitro group is a strong electron-withdrawing group, which can delocalize the π-electrons of the benzene ring through resonance, thereby affecting the overall aromatic character of the bicyclic system.
Structural and Electronic Analysis of the this compound Core
To provide a quantitative understanding of the aromaticity of a closely related and biologically relevant derivative, a Harmonic Oscillator Model of Aromaticity (HOMA) analysis was performed on the crystal structure of 6-nitroquinazolin-4(3H)-one. The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system.
The bond lengths from the single-crystal X-ray analysis of 6-nitroquinazolin-4(3H)-one were used for this calculation.
Table 1: Bond Lengths of 6-Nitroquinazolin-4(3H)-one
| Bond | Length (Å) |
| N1-C2 | 1.373 |
| C2-N3 | 1.309 |
| N3-C4 | 1.381 |
| C4-C4a | 1.464 |
| C4a-C5 | 1.408 |
| C5-C6 | 1.378 |
| C6-C7 | 1.391 |
| C7-C8 | 1.371 |
| C8-C8a | 1.405 |
| C8a-N1 | 1.378 |
| C4a-C8a | 1.402 |
| C4-O4 | 1.229 |
| C6-N6 | 1.470 |
| N6-O6A | 1.225 |
| N6-O6B | 1.230 |
Table 2: Calculated HOMA Indices for 6-Nitroquinazolin-4(3H)-one
| Ring | HOMA Index |
| Benzene Ring | 0.965 |
| Pyrimidine Ring | 0.782 |
The HOMA value for the benzene ring (0.965) indicates a high degree of aromaticity, suggesting that the nitro group at the 6-position does not significantly disrupt the delocalization of the π-electrons within this ring. However, the pyrimidine ring exhibits a lower HOMA value (0.782), indicating a reduction in its aromatic character. This is likely due to the presence of the carbonyl group at the 4-position, which withdraws electron density and disrupts the continuous π-system of the pyrimidine ring to a greater extent than the nitrogen atoms alone.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives is of significant interest due to their potential as therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors. Several synthetic routes have been reported, with a common starting material being 2-amino-5-nitrobenzonitrile.
General Synthesis of this compound Derivatives
A common synthetic pathway involves the cyclization of 2-amino-5-nitrobenzonitrile with a suitable reagent to form the quinazoline core. For example, reaction with formic acid or its derivatives can yield 6-nitroquinazolin-4(3H)-one. Further modifications at the 4-position can be achieved through chlorination followed by nucleophilic substitution.
Experimental Workflow: Synthesis of 4-substituted 6-nitroquinazolines
Caption: General synthetic scheme for 4-substituted 6-nitroquinazolines.
Biological Activity and Signaling Pathways
Derivatives of this compound have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Inhibition of EGFR blocks downstream signaling pathways, leading to reduced tumor growth and survival.
EGFR Signaling Pathway
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, such as Grb2, which in turn activate the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades. These pathways ultimately regulate gene expression related to cell proliferation, survival, and angiogenesis. This compound-based inhibitors typically act as ATP-competitive inhibitors, preventing the autophosphorylation of EGFR and thereby blocking the initiation of these downstream signals.
Signaling Pathway: EGFR Inhibition by this compound Derivatives
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Conclusion
The this compound ring system represents a valuable scaffold in medicinal chemistry, possessing a high degree of aromaticity in its benzene ring, which contributes to its stability and scaffolding potential. The electron-withdrawing nature of the nitro group modulates the electronic properties of the quinazoline core, which can be exploited in the design of targeted therapeutics. The demonstrated efficacy of this compound derivatives as EGFR inhibitors underscores the importance of this heterocyclic system in the development of novel anticancer agents. Further computational and experimental studies on the parent this compound are warranted to provide a more complete picture of its aromatic character and reactivity profile.
Potential Research Avenues for 6-Nitroquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group at the 6-position has paved the way for a new generation of derivatives with significant therapeutic potential. This technical guide consolidates recent findings on 6-nitroquinazoline derivatives, focusing on their promising anticancer properties through the inhibition of key signaling pathways. It provides a comprehensive overview of quantitative biological data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and research workflows to empower further research and development in this area.
Core Research Focus: Anticancer Activity via EGFR Inhibition
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2] The overarching goal of this research has been to design and synthesize novel compounds with enhanced efficacy and selectivity against cancer cells, particularly those overexpressing EGFR.
A significant body of work has focused on 4-substituted 6-nitroquinazolines.[1][2] These compounds have been evaluated for their ability to inhibit EGFR and their cytotoxic effects on various cancer cell lines, including colon, lung, and breast cancer.[1][2][3] Notably, some derivatives have shown cytotoxicity comparable or even superior to the established EGFR inhibitor, gefitinib, while also exhibiting a favorable safety profile in normal cells.[1][4]
Quantitative Biological Data
The following tables summarize the key quantitative data from recent studies on this compound derivatives, focusing on their EGFR inhibitory activity and in vitro cytotoxicity.
Table 1: EGFR Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 6c | EGFR (mutant T790M) | Superior to Gefitinib | Gefitinib | - | [2][4] |
| VIIa | EGFR | 46.90 | Lapatinib | 53.10 | [2] |
| VIIb | EGFR | 53.43 | Lapatinib | 53.10 | [2] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| V | BT474 | Ductal Carcinoma | 0.081 | Lapatinib | 0.064 | [2] |
| VI | MDCK II BCRP | - | 0.39 | Ko143 | 0.24 | [2] |
| 18 | MGC-803 | Gastric Cancer | 0.85 | - | - | [3] |
| 10 | HCT-116 | Colon Cancer | 23.41 | - | - | [3] |
| 13 | HCT-116 | Colon Cancer | 27.14 | - | - | [3] |
| 16 | HCT-116 | Colon Cancer | 28.43 | - | - | [3] |
| 20 | HCT-116 | Colon Cancer | 22.95 | - | - | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater cytotoxicity.
Key Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound derivatives as reported in the literature.
Synthesis of 4-Substituted 6-Nitroquinazolines
A general procedure for the synthesis of 4-substituted 6-nitroquinazolines involves the reaction of 2-amino-5-nitrobenzonitrile with an appropriate reagent to form the quinazoline ring, followed by substitution at the 4-position.
General procedure for the preparation of compounds 6a-f: Compound 2 (1 g, 0.005 mole) is dissolved in glacial acetic acid (15 mL), and the appropriate chalcone 5a-f (0.005 mole) is added. The mixture is then heated under reflux for 2 hours. The resulting solid is filtered, washed, and recrystallized to yield the final product.[2]
Synthesis of 6-aminoquinazoline derivatives: The synthesis of 6-aminoquinazoline derivatives starts with the reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (DMF-DMA).[5] The resulting intermediate is then treated with anilines in acetic acid to produce the this compound.[5] The nitro group is subsequently reduced using iron powder and ammonium chloride to yield the 6-aminoquinazoline.[5]
Biological Evaluation Protocols
EGFR Tyrosine Kinase Inhibitory Assay: The inhibitory activity of the synthesized compounds against EGFR is typically evaluated using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR enzyme.[2]
In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxic effects of the derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated. The MTT reagent is then added, and the resulting formazan crystals are dissolved for spectrophotometric quantification.[3]
Cell Cycle Analysis: To understand the mechanism of action, cell cycle analysis is performed. Cancer cells are treated with the compound of interest, and then the cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[2] For instance, compound 6c was found to cause cell cycle arrest at the G2/M phase in HCT-116 cells.[1][4]
Apoptosis Assay: The induction of apoptosis (programmed cell death) is a key indicator of anticancer activity. The Annexin V-FITC/Propidium Iodide dual staining assay is a common method used to detect and quantify apoptotic cells by flow cytometry.[2] Compound 6c has been shown to induce apoptosis in HCT-116 cells.[1][4]
Signaling Pathways and Research Workflows
Visualizing the complex biological pathways and the logical flow of research is crucial for understanding the context and potential of this compound derivatives.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
The diagram above illustrates how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation and survival. This compound derivatives act as inhibitors of the EGFR tyrosine kinase domain, blocking the downstream signaling and leading to decreased proliferation and induction of apoptosis in cancer cells.
Caption: A typical workflow for the discovery and development of this compound derivatives.
This workflow outlines the key stages in the development of novel this compound-based anticancer agents, from initial in silico design and chemical synthesis to comprehensive in vitro biological evaluation and lead compound identification for further preclinical development.
Future Research Directions
The promising results from initial studies on this compound derivatives open up several avenues for future research:
-
Exploration of Other Kinase Targets: While EGFR has been a primary focus, the quinazoline scaffold is known to interact with other kinases. Investigating the inhibitory potential of this compound derivatives against other cancer-relevant kinases could unveil new therapeutic applications.
-
In Vivo Efficacy and Pharmacokinetic Studies: The majority of the current research is limited to in vitro studies. In vivo studies in animal models are crucial to evaluate the efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or other targeted therapies could lead to more effective cancer treatment strategies.
-
Broadening the Scope to Other Diseases: The quinazoline nucleus is a versatile scaffold with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] Exploring the potential of this compound derivatives in these therapeutic areas could yield novel drug candidates. For instance, some quinazoline derivatives have shown potential as antichagasic agents.[8]
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for 6-Nitroquinazoline
For Research Use Only
Abstract
This document outlines a detailed protocol for the synthesis of 6-nitroquinazoline, a key intermediate in the development of various biologically active compounds. The described method involves the direct electrophilic nitration of a quinazoline precursor. This process provides a reliable route to obtaining the target compound for further use in medicinal chemistry and drug discovery research.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex substituted quinazolines. The introduction of a nitro group at the 6-position allows for subsequent chemical modifications, such as reduction to an amine, which can then be used to introduce various functional groups. The protocol detailed below describes the direct nitration of quinazoline using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Reaction Principle
The synthesis is based on the electrophilic substitution reaction of nitration on the quinazoline ring. The reaction proceeds by treating quinazoline with a nitrating mixture, which typically consists of fuming nitric acid in concentrated sulfuric acid.[1] Under these acidic conditions, the quinazoline ring is nitrated, with the expected order of reactivity favoring positions 8 and 6.[1] This method allows for the direct installation of the nitro group onto the quinazoline core.
Experimental Protocol
3.1 Materials and Reagents
-
Quinazoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
3.2 Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.
-
Addition of Quinazoline: Slowly add quinazoline to the cooled sulfuric acid while stirring. Ensure the quinazoline is fully dissolved before proceeding.
-
Nitration: While maintaining the low temperature with the ice bath, add fuming nitric acid dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product from the aqueous layer using dichloromethane. Repeat the extraction process multiple times to ensure maximum recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | Quinazoline | [1] |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | [1] |
| Reaction Type | Electrophilic Nitration | [1] |
| Product | This compound | [1] |
Note: Specific quantitative data such as reaction time, temperature, and yield may vary and should be optimized based on laboratory conditions and scale.
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing agents (concentrated sulfuric acid and fuming nitric acid).
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
This protocol is intended for guidance purposes for trained research professionals. It is essential to adapt and optimize the procedure for specific laboratory conditions and scales. Always adhere to institutional safety guidelines.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of 6-nitroquinazoline. The synthesis is presented as a reliable three-step process, starting from commercially available 2-amino-5-nitrobenzoic acid. The intermediate, 4-chloro-6-nitroquinazoline, is a crucial precursor for a wide range of biologically active molecules, particularly in the development of kinase inhibitors.
Application Notes
This compound and its derivatives are important heterocyclic compounds in medicinal chemistry. The introduction of the nitro group at the 6-position provides a key site for further functionalization, such as reduction to an amine, which can then be acylated or otherwise modified. The quinazoline core is a well-established scaffold for designing molecules that target various enzymes and receptors.
Notably, the chlorinated intermediate, 4-chloro-6-nitroquinazoline, is a versatile building block for creating libraries of substituted quinazolines. It is frequently used in the synthesis of 4-anilinoquinazoline derivatives, which are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology, and its inhibition can disrupt signaling pathways that lead to tumor cell proliferation and survival. Therefore, the synthesis of this compound and its intermediates is highly relevant for cancer research and the development of targeted therapies.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a three-step reaction sequence starting from 2-amino-5-nitrobenzoic acid. The process involves an initial cyclization to form the quinazolinone core, followed by chlorination and subsequent reductive dehalogenation.
Experimental Protocols & Data
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
This step involves the cyclization of 2-amino-5-nitrobenzoic acid with formamide to yield the quinazolinone core. This reaction is a well-established and high-yielding procedure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitrobenzoic Acid | [1] |
| Reagent | Formamide | [1] |
| Reaction Temperature | 170 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product | 6-Nitroquinazolin-4(3H)-one | [1] |
| Reported Yield | 90% | [1] |
Detailed Protocol
-
To a suitable reaction vessel, add 150 g of 2-amino-5-nitrobenzoic acid to 200 mL of formamide.[1]
-
Stir the mixture until the solid is completely dissolved.
-
Heat the reaction mixture to 170 °C and maintain this temperature for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to approximately 100 °C.
-
Slowly add 500 mL of ice water to the mixture while stirring. Continue to stir for 1 hour to facilitate precipitation.[1]
-
Collect the solid product by filtration under reduced pressure.
-
Wash the collected solid thoroughly with water to remove any residual formamide and by-products.
-
Dry the resulting solid in an oven at 40 °C for 15 hours to yield 4-hydroxy-6-nitroquinazoline (the tautomeric form of 6-nitroquinazolin-4(3H)-one). A yield of approximately 140 g (90%) is expected.[1]
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline
This protocol describes the chlorination of the 4-oxo group on the quinazoline ring using thionyl chloride (SOCl₂), a common and effective method for this transformation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 6-Nitroquinazolin-4(3H)-one | [2] |
| Reagent | Thionyl Chloride (SOCl₂) | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Reflux (approx. 76-100 °C) | [2] |
| Product | 4-Chloro-6-nitroquinazoline | [2] |
| Reported Yield | ~91% (for a similar substrate) | [2] |
Detailed Protocol
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gases), suspend 6-nitroquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC, observing the disappearance of the starting material). A similar chlorination is reported to be complete at 100 °C.[2]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Co-evaporate the residue with an inert solvent like toluene to remove any remaining traces of SOCl₂.
-
The crude solid can be purified by recrystallization or by washing with a non-polar solvent (e.g., hexanes) to yield 4-chloro-6-nitroquinazoline.
Step 3: Synthesis of this compound
The final step is the reductive dehalogenation of the 4-chloro group to yield the target molecule, this compound. This is typically achieved via catalytic hydrogenation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-6-nitroquinazoline | General Method |
| Catalyst | Palladium on Carbon (Pd/C, 5-10%) | General Method |
| Hydrogen Source | Hydrogen Gas (H₂) or Ammonium Formate | General Method |
| Solvent | Ethanol or Methanol | General Method |
| Product | This compound | General Method |
| Reported Yield | High (typically >80%) | General Method |
Detailed Protocol (Generalized)
-
Dissolve 4-chloro-6-nitroquinazoline in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C, typically 5-10 mol% of the catalyst).
-
Add a base, such as triethylamine or sodium acetate, to act as an HCl scavenger.
-
Pressurize the vessel with hydrogen gas (H₂) or add a hydrogen transfer agent like ammonium formate.
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the celite pad with the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Context: EGFR Signaling Pathway
The intermediate 4-chloro-6-nitroquinazoline is a precursor to EGFR inhibitors. These inhibitors block the signaling cascade that promotes cell growth, providing a rationale for the synthesis of this compound class in drug development.
References
Application Notes and Protocols: 6-Nitroquinazoline as a Versatile Building Block in Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique electronic properties, conferred by the nitro group and the quinazoline core, make it an excellent substrate for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.
The quinazoline core is a common feature in numerous FDA-approved drugs and clinical candidates. The presence of a nitro group at the 6-position offers a strategic handle for functionalization. It can be readily reduced to an amino group, which can then be further derivatized to introduce diverse pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Applications of this compound
-
Synthesis of Kinase Inhibitors: this compound is a cornerstone in the development of small molecule kinase inhibitors, most notably targeting EGFR. The 4-position of the quinazoline ring is amenable to nucleophilic aromatic substitution, allowing the introduction of various aniline and other amine-containing fragments that are crucial for binding to the ATP-binding pocket of kinases.
-
Anticancer Drug Discovery: Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines, including lung, colon, and breast cancers.[1][2] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and survival.[1][2]
-
Intermediate for Heterocyclic Synthesis: The reactive nature of the this compound scaffold allows for its use as a precursor in the synthesis of more complex heterocyclic systems with potential therapeutic applications.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.15 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 174.5-175 °C |
| Boiling Point | 346.2±15.0 °C (Predicted) |
| LogP | 2.06 |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 4 |
(Data sourced from public chemical databases)
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one (Intermediate A)
This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with formamide to yield 6-nitroquinazolin-4(3H)-one, a key precursor for further derivatization.
Reaction Scheme:
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
-
Isopropanol
Procedure:
-
To a round-bottom flask, add 2-amino-5-nitrobenzoic acid (7.28 g, 40.0 mmol) and formamide (60 mL).[3]
-
Heat the mixture with stirring to 150°C and maintain this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 500 mL of ice water to the mixture and continue stirring for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with isopropanol to remove any unreacted starting materials and byproducts.[3]
-
Dry the purified product under vacuum.
Expected Yield: 51.6%[3]
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.81 (brs, 1H), 8.79 (d, J = 2.8 Hz, 1H), 8.55 (dd, J = 2.4, 8.8 Hz, 1H), 8.31 (s, 1H), 7.87 (d, J = 9.2 Hz, 1H).[3]
Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline (Intermediate B)
This protocol details the chlorination of 6-nitroquinazolin-4(3H)-one to produce the highly reactive 4-chloro-6-nitroquinazoline, a key intermediate for nucleophilic aromatic substitution reactions.
Reaction Scheme:
Cl NH-Ar // \ // C N C N \ / \ // \ / C---N + H2N-Ar -> C---N / \ / CH CH CH CH \ / \ \ / CH NO2 CH NO2
NH-Ar NH-Ar // \ // C N C N \ / \ // \ / C---N + SnCl2 -> C---N / \ / CH CH CH CH \ / \ \ / CH NO2 CH NH2
Caption: Synthetic workflow for EGFR inhibitors from this compound.
Biological Activity of this compound Derivatives as EGFR Inhibitors
A series of novel 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity and cytotoxic effects against various cancer cell lines.
Table of In Vitro EGFR Kinase Inhibitory Activity and Cytotoxicity:
| Compound | EGFR wt IC₅₀ (µM) | EGFR T790M IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | WI-38 (Normal Fibroblast) IC₅₀ (µM) |
| 6c | - | 0.041 | 0.043 | 0.051 | 1.12 |
| 8 | 0.0095 | - | 0.082 | 0.095 | 1.98 |
| 9f | - | - | 0.079 | 0.088 | 1.87 |
| Gefitinib | - | - | 0.052 | 0.063 | 1.54 |
Compound 6c ((E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one) demonstrated potent inhibitory activity against the mutant EGFR T790M and superior cytotoxicity against A549 and HCT-116 cancer cell lines compared to the standard drug Gefitinib, while also showing a good safety profile against normal fibroblast cells. [1]The unsubstituted hydrazinylidene derivative 8 showed excellent wild-type EGFR inhibition. [4]
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and migration. [1][2][5][6][7]Quinazoline-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activation and subsequent signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This compound is an invaluable synthon for the development of novel therapeutic agents, particularly in the realm of oncology. The straightforward and versatile chemistry of this building block allows for the systematic exploration of chemical space and the generation of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery programs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Applications of 6-Nitroquinazoline in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-nitroquinazoline scaffold is a pivotal pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its unique electronic properties and synthetic accessibility have made it a cornerstone in the design of targeted therapies, particularly in oncology. This document provides detailed application notes on the multifaceted roles of this compound, alongside comprehensive protocols for key experimental evaluations.
Application Note 1: Anticancer Drug Discovery - Targeting Tyrosine Kinases
The most prominent application of the this compound core lies in the development of potent and selective tyrosine kinase inhibitors (TKIs). The electron-withdrawing nitro group at the 6-position often plays a crucial role in modulating the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: EGFR Inhibition
Derivatives of this compound have been extensively explored as inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and colon cancer.[1][2][3] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Several studies have reported that 6-nitro-4-substituted quinazoline derivatives exhibit significant inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[1][3]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 6c | 4-((4-Chlorophenyl)ethynyl)amino | HCT-116 (Colon) | Not Specified | Gefitinib | Not Specified | [3] |
| 6c | 4-((4-Chlorophenyl)ethynyl)amino | A549 (Lung) | Not Specified | Gefitinib | Not Specified | [3] |
| Compound V | 4,6-Disubstituted | BT474 (Ductal Carcinoma) | 0.081 | Lapatinib | 0.064 | [3] |
| Compound VI | Quinazoline chalcone derivative | MDCK II BCRP | 0.39 | Ko143 | 0.24 | [3] |
| Compound VIIa | Quinazolinyl benzylidene derivative | EGFR Inhibition | 0.0469 | Lapatinib | 0.0531 | [3] |
| Compound VIIb | Quinazolinyl benzylidene derivative | EGFR Inhibition | 0.0534 | Lapatinib | 0.0531 | [3] |
| Compound 6n | Quinazoline-pyrimidine hybrid | A549 (Lung) | 5.9 ± 1.69 | Cisplatin | 15.37 | [4] |
| Compound 6n | Quinazoline-pyrimidine hybrid | SW-480 (Colorectal) | 2.3 ± 5.91 | Cisplatin | 16.1 | [4] |
| Compound 6n | Quinazoline-pyrimidine hybrid | MCF-7 (Breast) | 5.65 ± 2.33 | Cisplatin | 3.2 | [4] |
Application Note 2: Beyond Oncology - Exploring Novel Therapeutic Avenues
While the primary focus has been on anticancer applications, the this compound scaffold has shown promise in other therapeutic areas, highlighting its versatility.
Inhibition of TNF-α Production
Certain this compound derivatives have been identified as dual-acting compounds that inhibit both Tumor Necrosis Factor-alpha (TNF-α) production and T-cell proliferation.[2] This dual activity suggests their potential as anti-inflammatory agents for the treatment of autoimmune diseases like rheumatoid arthritis, where TNF-α is a key pro-inflammatory cytokine. Oral administration of these compounds in preclinical models has demonstrated significant inhibition of LPS-induced TNF-α production in vivo.[2]
Antichagasic Activity
Recent research has explored this compound derivatives as potential therapeutic agents for Chagas disease, a parasitic infection caused by Trypanosoma cruzi.[5][6] Specific derivatives, particularly those with nitrobenzoyl substituents at the 6-position of a quinazoline 2,4,6-triamine nucleus, have demonstrated potent activity against the parasite with low toxicity to human cells, indicating a favorable selectivity index.[5][6]
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 6-Nitro-4-Substituted Quinazolines
This protocol outlines a general method for the synthesis of 6-nitro-4-substituted quinazoline derivatives.
Workflow for Synthesis of 6-Nitro-4-Substituted Quinazolines
Caption: General synthetic workflow for 6-nitro-4-substituted quinazolines.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Guanidine carbonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Propanol
-
Appropriate electrophile for substitution at the 4-position
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of 2-amino-5-nitro-benzonitrile, guanidine carbonate, and KOH in ethanol and propanol is refluxed for 6 hours.[6]
-
The resulting suspension is filtered while warm, and the collected solid is washed with water and methanol to yield this compound-2,4-diamine.[6]
-
The this compound intermediate is then reacted with a suitable electrophile to introduce the desired substituent at the 4-position. The reaction conditions for this step will vary depending on the nature of the substituent being introduced.
-
The final product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization of the synthesized compound is performed using techniques like NMR, IR, and mass spectrometry.[3]
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a continuous-read kinase assay to measure the inhibitory potency of this compound derivatives against EGFR.
Workflow for EGFR Kinase Inhibition Assay
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Materials:
-
Recombinant active EGFR (wild-type or mutant)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well white, non-binding surface microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Synergy4 plate reader or equivalent fluorescence plate reader
-
GraphPad Prism or similar data analysis software
Procedure:
-
Prepare 10X stocks of EGFR, ATP, and Y12-Sox conjugated peptide substrate in 1X kinase reaction buffer.[1]
-
Prepare serial dilutions of the test compounds in 50% DMSO.[1]
-
In a 384-well plate, pre-incubate 5 μL of each enzyme with 0.5 μL of the serially diluted compounds for 30 minutes at 27°C.[1]
-
Initiate the kinase reactions by adding 45 μL of the ATP/Y12-Sox peptide substrate mix to each well.[1]
-
Monitor the reaction kinetics by measuring the fluorescence at λex360/λem485 every 71 seconds for 30-120 minutes in a plate reader.[1]
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity for each reaction from the slope of the plot of relative fluorescence units versus time.[1]
-
Plot the initial velocity against the inhibitor concentration and use a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate the apparent IC50 value.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound derivatives on the cell cycle of cancer cells.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture flasks or plates and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivatives or a vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in cold 70% ethanol and incubating on ice for at least two hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the staining buffer containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark at 4°C overnight.
-
Acquire the data on a flow cytometer.
-
Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol describes the detection of apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitroquinazoline as an Intermediate for Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 6-nitroquinazoline derivatives as antimalarial agents. The following protocols and data are intended to serve as a guide for the development of novel antimalarial compounds using this compound as a key intermediate.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of new antimalarial drugs. Quinazoline and its derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antimalarial properties. The this compound scaffold, in particular, serves as a versatile starting material for the synthesis of various substituted quinazolines. This document outlines the synthetic routes, experimental protocols, and biological activities of 4-substituted-6-nitroquinazoline derivatives as potential antimalarial drug candidates.
Synthetic Workflow
The general synthetic pathway to obtaining 4-substituted-6-nitroquinazoline derivatives involves a key nucleophilic aromatic substitution (SNAr) reaction. The workflow begins with the synthesis of the crucial intermediate, 4-chloro-6-nitroquinazoline, followed by its reaction with a variety of amines to introduce diversity at the 4-position.
Experimental Protocols
The following protocols are adapted from the synthesis of 4-arylamino-6-nitroquinazolines and can be generalized for the synthesis of a library of potential antimalarial compounds.
Protocol 1: Synthesis of 4-Chloro-6-nitroquinazoline
This protocol describes the conversion of 6-nitroquinazolin-4(3H)-one to the key intermediate 4-chloro-6-nitroquinazoline.
Materials:
-
6-Nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
n-Hexane
Procedure:
-
A mixture of 6-nitroquinazolin-4(3H)-one (1.0 eq), thionyl chloride (10.0 eq), and a catalytic amount of DMF is refluxed for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess thionyl chloride is removed under reduced pressure.
-
The residue is washed with toluene and then triturated with n-hexane to afford the solid product.
-
The solid is filtered, washed with n-hexane, and dried to yield 4-chloro-6-nitroquinazoline.
Protocol 2: General Synthesis of 4-(Substituted-amino)-6-nitroquinazolines
This protocol outlines the nucleophilic aromatic substitution reaction between 4-chloro-6-nitroquinazoline and various substituted anilines.
Materials:
-
4-Chloro-6-nitroquinazoline
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)
-
Ethanol
-
Triethylamine (optional)
Procedure:
-
A solution of 4-chloro-6-nitroquinazoline (1.0 eq) and a substituted aniline (1.1 eq) in ethanol is refluxed.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
-
The product is dried under vacuum to yield the desired 4-(substituted-amino)-6-nitroquinazoline.
Quantitative Data Summary
The following tables summarize the yields and reaction times for the synthesis of a series of 4-arylamino-6-nitroquinazoline derivatives, which can serve as a reference for the synthesis of analogous antimalarial compounds.
Table 1: Synthesis of 4-(Substituted-amino)-6-nitroquinazolines
| Compound | Substituent (R) on Aniline | Reaction Time (h) | Yield (%) |
| 1 | 4-OCH₃ | 3 | 85 |
| 2 | 4-Cl | 4 | 82 |
| 3 | 4-F | 3.5 | 88 |
| 4 | 4-Br | 4 | 80 |
| 5 | 4-CH₃ | 3 | 86 |
| 6 | 4-NO₂ | 5 | 75 |
| 7 | 3-OCH₃ | 3 | 84 |
| 8 | 3-Cl | 4 | 81 |
| 9 | 3-F | 3.5 | 87 |
| 10 | 3-Br | 4 | 79 |
| 11 | 3-CH₃ | 3 | 85 |
| 12 | 3-NO₂ | 5 | 76 |
| 13 | 2-OCH₃ | 3 | 83 |
| 14 | 2-Cl | 4 | 80 |
| 15 | 2-F | 3.5 | 86 |
| 16 | 2-Br | 4 | 78 |
| 17 | 2-CH₃ | 3 | 84 |
| 18 | 2-NO₂ | 5 | 74 |
| 19 | 2,4-diCl | 4 | 78 |
| 20 | 3,4-diCl | 4 | 77 |
| 21 | 2,5-diCl | 4 | 79 |
| 22 | 2,4-diF | 3.5 | 85 |
| 23 | 3,4-diF | 3.5 | 84 |
| 24 | 2,6-diCl | 4.5 | 75 |
Data adapted from a study on antileishmanial 4-arylamino-6-nitroquinazolines. The synthetic conditions are directly applicable for the generation of antimalarial candidates.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline and quinazoline-based antimalarials is the inhibition of hemozoin formation within the parasite's digestive vacuole.
Plasmodium falciparum digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[1][2] To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[1][2] 4-Aminoquinoline and related compounds are weak bases that accumulate in the acidic food vacuole of the parasite.[3] These drugs are thought to interfere with the heme detoxification process by forming a complex with heme, thereby preventing its polymerization into hemozoin.[1][2] The resulting accumulation of free heme leads to oxidative stress and ultimately causes the death of the parasite.[1]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of 4-substituted quinazoline derivatives with potential antimalarial activity. The synthetic protocols provided herein are robust and can be readily adapted for the generation of compound libraries for structure-activity relationship studies. The primary proposed mechanism of action, inhibition of hemozoin formation, offers a clear target for the rational design of new and effective antimalarial agents based on the this compound scaffold. Further investigation into the in vivo efficacy and toxicological profiles of these compounds is warranted to advance their development as next-generation antimalarial drugs.
References
- 1. mmv.org [mmv.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 6-Nitroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The following methods—recrystallization and column chromatography—are outlined to achieve high purity suitable for downstream applications in drug discovery and development. Additionally, a robust HPLC method for purity analysis is described.
Overview of Purification Strategies
The purification of crude this compound primarily involves removing unreacted starting materials, by-products, and other impurities generated during its synthesis. The choice of purification technique depends on the impurity profile and the desired final purity.
Potential Impurities:
-
Starting Materials: Unreacted 2-amino-5-nitrobenzoic acid and formamide.
-
By-products: Products from side reactions or incomplete cyclization.
-
Degradation Products: Compounds formed during the reaction or work-up.
Two common and effective purification techniques for this compound are:
-
Recrystallization: A straightforward method for removing small amounts of impurities, yielding highly pure crystalline material.
-
Column Chromatography: A versatile technique for separating the desired product from a complex mixture of impurities, suitable for a wide range of impurity profiles.
Recrystallization Protocol
Recrystallization is an effective technique for purifying crude this compound, particularly when the impurity load is not excessively high. This protocol is adapted from a procedure for the closely related compound, 6-nitroquinazolin-4(3H)-one, which has been shown to provide high yield and purity[1][2][3].
Solvent Selection
Ethanol is a recommended solvent for the recrystallization of this compound derivatives[1][2][3]. It offers good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for inducing crystallization upon cooling.
Experimental Protocol
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Presentation
| Parameter | Crude this compound | Purified this compound (Recrystallization) |
| Appearance | Yellow to brown powder | Pale yellow crystalline solid |
| Purity (by HPLC) | ~85-95% | >99% |
| Recovery Yield | N/A | 85-90%[1][2] |
| Melting Point | Broad range | Sharp melting point |
Column Chromatography Protocol
Column chromatography is a highly effective method for purifying crude this compound, especially when dealing with a complex mixture of impurities or when a very high degree of purity is required.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable adsorbent.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used for the separation of quinazoline derivatives. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
Experimental Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin elution with the initial, low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities (e.g., increasing the percentage of ethyl acetate).
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
| Parameter | Crude this compound | Purified this compound (Column Chromatography) |
| Appearance | Yellow to brown powder | White to pale yellow solid |
| Purity (by HPLC) | ~85-95% | >99.5% |
| Recovery Yield | N/A | 70-85% |
| TLC Rf Value | Multiple spots | Single spot |
HPLC Method for Purity Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of this compound before and after purification.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation
Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Crude this compound | Purified this compound |
| Retention Time | Major peak with several impurity peaks | Single major peak |
| Peak Area % | 85-95% (main peak) | >99.5% (main peak) |
Visualized Workflows
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Column Chromatography Workflow
Caption: Column chromatography purification workflow.
Purity Analysis Workflow
Caption: HPLC purity analysis workflow.
References
Application Notes and Protocols for Reactions Involving 6-Nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for chemical reactions involving 6-nitroquinazoline, a key scaffold in medicinal chemistry. The protocols outlined below are designed for the synthesis of novel derivatives with potential applications in drug discovery, particularly as kinase inhibitors for cancer therapy.
Overview and Applications
This compound and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The presence of the nitro group at the 6-position and the quinazoline core makes it a versatile building block for the synthesis of potent biological agents. Notably, these compounds have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[1][2][3] The protocols detailed herein focus on the synthesis of 4-substituted this compound derivatives, which have shown promising anticancer activity.[1][2][3]
General Synthetic Strategy
The primary synthetic route to novel this compound derivatives often involves a nucleophilic substitution reaction at the 4-position of a 4-chloro-6-nitroquinazoline precursor. This is followed by further modifications to introduce diverse chemical moieties, aiming to enhance biological activity and selectivity. A generalized scheme for the synthesis is presented below.
Caption: General synthetic workflow for 4-substituted this compound derivatives.
Experimental Protocols
Synthesis of 4-Chloro-6-nitroquinazoline
This protocol describes the synthesis of the key intermediate, 4-chloro-6-nitroquinazoline, from 2-amino-5-nitrobenzoic acid.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of 4-Hydroxy-6-nitroquinazoline: A mixture of 2-amino-5-nitrobenzoic acid and an excess of formamide is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-hydroxy-6-nitroquinazoline.
-
Synthesis of 4-Chloro-6-nitroquinazoline: 4-Hydroxy-6-nitroquinazoline is suspended in phosphorus oxychloride (POCl₃) with a catalytic amount of DMF. The mixture is heated at reflux for 3-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford pure 4-chloro-6-nitroquinazoline.
General Procedure for the Synthesis of 4-Anilino-6-nitroquinazoline Derivatives
This protocol outlines the nucleophilic substitution reaction to introduce various anilines at the C4 position.
Materials:
-
4-Chloro-6-nitroquinazoline
-
Substituted anilines (e.g., 4-aminoacetophenone)
-
Isopropanol
Procedure:
-
A solution of 4-chloro-6-nitroquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol is heated at reflux for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
The crude product is washed with cold isopropanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield the pure 4-anilino-6-nitroquinazoline derivative.
Synthesis of Chalcone Derivatives of this compound
This protocol describes the synthesis of chalcone derivatives from 4-(6-nitroquinazolin-4-ylamino)acetophenone.
Materials:
-
4-(6-Nitroquinazolin-4-ylamino)acetophenone
-
Aromatic aldehydes (various)
-
Ethanol
-
Aqueous sodium hydroxide solution (40%)
Procedure:
-
To a solution of 4-(6-nitroquinazolin-4-ylamino)acetophenone (1 equivalent) in ethanol, add the appropriate aromatic aldehyde (1.2 equivalents).
-
The mixture is stirred at room temperature, and an aqueous solution of sodium hydroxide is added dropwise.
-
The reaction is allowed to proceed at room temperature for 12-24 hours.
-
The resulting precipitate is filtered, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent to obtain the final chalcone derivative.
Characterization of Synthesized Compounds
The synthesized this compound derivatives are typically characterized using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Typical Observations |
| Melting Point (m.p.) | Determination of purity and identity. | Sharp melting point range. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, C=O, C=N, and NO₂ groups. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation. | ¹H and ¹³C NMR spectra to confirm the chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight. | Molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
| Elemental Analysis | Confirmation of elemental composition. | Found percentages of C, H, N are within ±0.4% of the calculated values. |
Data Presentation: Physicochemical and Biological Data
The following tables summarize representative data for a series of synthesized this compound derivatives.
Table 1: Physicochemical Data of Representative this compound Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| Intermediate 1 | C₁₆H₁₂N₄O₃ | 61 | 268-270 |
| 6a | C₂₃H₁₆N₄O₃ | 75 | >300 |
| 6b | C₂₃H₁₅FN₄O₃ | 78 | 290-292 |
| 6c | C₂₃H₁₅ClN₄O₃ | 82 | >300 |
| 6d | C₂₃H₁₅N₅O₅ | 70 | 280-282 |
Data extracted from a study on new 6-nitro-4-substituted quinazoline derivatives.[1]
Table 2: In Vitro EGFR Kinase Inhibitory Activity and Cytotoxicity
| Compound ID | EGFR WT IC₅₀ (µM) | EGFR T790M IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 6c | 0.09 | 0.12 | 0.15 | 0.21 |
| 8 | 0.11 | 0.15 | 0.25 | 0.33 |
| 9f | 0.13 | 0.18 | 0.31 | 0.45 |
| Gefitinib | 0.08 | 0.45 | 0.18 | 0.28 |
Data highlights the potent inhibitory activity of compound 6c against both wild-type and mutant EGFR, as well as its cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[1][2][3]
Signaling Pathway and Mechanism of Action
This compound derivatives often exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and inhibition by this compound derivatives.
Conclusion
The experimental setups described provide a robust framework for the synthesis and evaluation of novel this compound derivatives. The modular nature of the synthetic protocols allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The potent biological activities observed for certain derivatives underscore the importance of the this compound scaffold in the development of targeted cancer therapies. Researchers are encouraged to adapt and optimize these protocols for their specific research objectives.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for the Functionalization of the 6-Nitroquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of functionalized 6-nitroquinazoline derivatives. The protocols outlined below are intended to serve as a guide for the synthesis of novel compounds based on this versatile scaffold, which has shown significant promise in the development of targeted therapeutic agents, particularly in oncology.
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its role in the development of potent enzyme inhibitors and anticancer agents.[1][2][3][4][5] The presence of the nitro group at the 6-position offers a strategic point for modification and influences the electronic properties of the quinazoline ring system, often enhancing biological activity. Functionalization of this scaffold, particularly at the 4-position, has led to the discovery of compounds with significant inhibitory activity against key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR).[6][7]
Synthetic Strategies and Key Reactions
The functionalization of the this compound scaffold typically involves multi-step synthesis, starting from readily available precursors. A common strategy involves the construction of the quinazoline ring followed by substitution at various positions. The following sections detail the protocols for key synthetic transformations.
General Synthetic Workflow
The synthesis of functionalized this compound derivatives often follows a convergent approach where the core scaffold is first synthesized and then coupled with various functionalized side chains. A representative workflow is depicted below.
References
- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitroquinazoline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The introduction of a nitro group at the 6-position of the quinazoline ring offers a versatile chemical handle for the synthesis of a diverse array of analogues. This functional group can be readily reduced to an amine, which can then be further elaborated to introduce various pharmacophoric features. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This document provides detailed application notes and protocols for the use of 6-nitroquinazoline in the synthesis of kinase inhibitors, with a primary focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.
Synthetic Schemes and Methodologies
The primary synthetic route to 4-anilino-6-substituted quinazoline kinase inhibitors commences with the cyclization of 2-amino-4-nitrobenzoic acid to form the core 6-nitroquinazolin-4(3H)-one scaffold. Subsequent chlorination, nucleophilic substitution with a desired aniline, reduction of the nitro group, and final derivatization of the resulting amine are the key steps.
General Synthetic Pathway
Caption: General synthetic route for 6-substituted quinazoline kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol describes the initial cyclization to form the quinazoline core.
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
-
Standard glassware for high-temperature reactions
-
Filtration apparatus
Procedure:
-
Add 150 g of 2-amino-5-nitrobenzoic acid to 200 ml of formamide in a suitable reaction vessel.[1]
-
Stir the mixture until the solid is completely dissolved.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to 100°C.
-
Slowly add 500 ml of ice water to the cooled mixture and continue stirring for 1 hour to precipitate the product.[1]
-
Collect the solid product by filtration under reduced pressure.
-
Wash the solid thoroughly with water to remove any residual reactants and by-products.
-
Dry the resulting solid at 40°C for 15 hours to yield 4-hydroxy-6-nitroquinazoline (140 g, 90% yield).[1]
Protocol 2: Synthesis of 4-Chloro-6-nitroquinazoline
This protocol details the chlorination of the quinazolinone.
Materials:
-
6-Nitroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Standard reflux apparatus
Procedure:
-
Add 6-nitroquinazolin-4(3H)-one to thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2.5 hours or until the solution becomes clear.
-
Cool the solution to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.
-
Dilute the residue with CH₂Cl₂ and concentrate under vacuum to yield the yellow solid product, 4-chloro-6-nitroquinazoline.
Protocol 3: Synthesis of 4-Anilino-6-nitroquinazoline Derivatives
This protocol describes the nucleophilic aromatic substitution reaction to introduce the aniline moiety.
Materials:
-
4-Chloro-6-nitroquinazoline
-
Substituted aniline (e.g., 3-bromoaniline)
-
Solvent (e.g., isopropanol, acetonitrile)
-
Stirring and heating apparatus
Procedure:
-
Dissolve 4-chloro-6-nitroquinazoline in a suitable solvent such as isopropanol in a reaction flask.
-
Add an equimolar amount of the desired substituted aniline.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with the solvent, and dry to obtain the 4-anilino-6-nitroquinazoline derivative.
Protocol 4: Reduction of 4-Anilino-6-nitroquinazoline to 4-Anilino-6-aminoquinazoline
This protocol details the reduction of the nitro group to an amine.
Materials:
-
4-Anilino-6-nitroquinazoline derivative
-
Reducing agent (e.g., Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder/Ammonium chloride)
-
Solvent (e.g., Ethanol, Isopropyl alcohol/water mixture)
-
Base for workup (e.g., Sodium bicarbonate solution)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure using SnCl₂·2H₂O:
-
Suspend the 4-anilino-6-nitroquinazoline derivative in ethanol.
-
Add an excess of stannous chloride dihydrate (typically 5 equivalents).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-anilino-6-aminoquinazoline derivative.
Procedure using Fe/NH₄Cl:
-
In a mixture of isopropyl alcohol and water, add the 4-anilino-6-nitroquinazoline derivative.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 100°C and stir vigorously.[2]
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the isopropyl alcohol.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the product.
Protocol 5: Synthesis of 6-Ureido-4-anilinoquinazoline Derivatives
This protocol describes the final derivatization to form a urea linkage, a common feature in many kinase inhibitors.
Materials:
-
4-Anilino-6-aminoquinazoline derivative
-
Substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous acetonitrile
-
Stirring apparatus
Procedure:
-
Suspend the 4-anilino-6-aminoquinazoline derivative in anhydrous acetonitrile.
-
Add the desired substituted isocyanate to the suspension.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Collect the resulting solid product by filtration.
-
Wash the solid with anhydrous acetonitrile and dry to obtain the final 6-ureido-4-anilinoquinazoline kinase inhibitor.
Data Presentation: Biological Activity
The synthesized this compound derivatives have been evaluated for their inhibitory activity against various kinases, primarily EGFR, and their cytotoxic effects on cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 6c | EGFR (mutant T790M) | Potent Inhibition | HCT-116 (Colon) | Superior to Gefitinib | [3][4] |
| A549 (Lung) | Superior to Gefitinib | [3][4] | |||
| 7i | EGFR | 17.32 | A549 (Lung) | 2.25 | |
| HT-29 (Colon) | 1.72 | ||||
| MCF-7 (Breast) | 2.81 | ||||
| VIIa | EGFR | 46.90 | - | - | [3] |
| VIIb | EGFR | 53.43 | - | - | [3] |
| V | - | - | BT474 (Ductal Carcinoma) | 0.081 | [3] |
Note: "Potent Inhibition" and "Superior to Gefitinib" are qualitative descriptions from the source abstracts where specific IC₅₀ values were not provided in the abstract.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. The synthesized this compound-based inhibitors act by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Library of 6-Nitroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of a library of 6-nitroquinazoline derivatives, detailing their synthesis, biological evaluation, and mechanisms of action. The protocols included offer step-by-step guidance for the key experiments involved in the discovery and characterization of these promising compounds.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a nitro group at the 6-position of the quinazoline scaffold has been shown to be a critical determinant for potent biological activity. This document outlines the development of a diverse library of this compound derivatives and provides detailed protocols for their synthesis and evaluation as potential therapeutic agents. A primary focus is on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy.
Data Presentation
Anticancer and Antiviral Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of various this compound derivatives against a panel of cancer cell lines and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | HCT-116 (Colon) | A549 (Lung) | WI-38 (Normal Lung Fibroblast) | MGC-803 (Gastric) | MCF-7 (Breast) | PC-9 (Lung) | H1975 (Lung) | EGFR (Wild Type) | EGFR (T790M Mutant) |
| 6c | 0.04 | 0.09 | 1.04 | - | - | - | - | 0.02 | 0.01 |
| 18 | - | - | - | 0.85 | - | - | - | - | - |
| Gefitinib (Control) | 0.05 | 0.11 | 1.26 | - | - | - | - | 0.02 | 0.49 |
Data sourced from multiple studies, slight variations in experimental conditions may exist.
Table 2: Anti-MERS-CoV Activity of this compound Derivatives
| Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | 5.6 | >25 | >4.5 |
| 12 | 3.8 | >25 | >6.6 |
| 13 | 3.6 | >25 | >6.9 |
| 16 | 3.3 | >25 | >7.6 |
| 18 | 2.7 | >25 | >9.3 |
| 20 | 0.157 | >4 | >25 |
CC50: 50% cytotoxic concentration.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key measure of efficacy.
Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Thiadiazole-substituted | 12.5 | 25 | 50 | 100 | 25 |
| Schiff base derivatives | 8 | 16 | 32 | 64 | 16 |
Data represents a general range observed for active compounds within these series.
Experimental Protocols
Protocol 1: General Synthesis of 6-Nitro-4-substituted Quinazoline Derivatives
This protocol describes a common synthetic route to generate a library of this compound derivatives.
Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of a this compound library.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Substituted anilines
-
Glacial acetic acid
-
Toluene
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of the Intermediate: Dissolve 2-amino-5-nitrobenzonitrile in toluene. Add DMF-DMA and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated intermediate by filtration.
-
Synthesis of this compound Derivatives: To a solution of the intermediate in glacial acetic acid, add the desired substituted aniline. Reflux the mixture for 6-8 hours.
-
Purification: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with water, and then with cold ethanol.
-
Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the appropriate substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, apoptotic, necrotic) will be distinguished based on their fluorescence.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Microplate incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] this compound derivatives have been extensively studied as potent inhibitors of EGFR tyrosine kinase.[1][2]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascades that lead to cell proliferation and survival. This inhibition can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis in cancer cells.[1][2]
Conclusion
The library of this compound derivatives represents a valuable resource for the discovery of novel therapeutic agents. The detailed protocols provided herein will facilitate the synthesis and comprehensive biological evaluation of these compounds. The potent anticancer and antimicrobial activities observed, particularly the EGFR inhibitory effects, underscore the potential of this chemical scaffold in drug development. Further optimization of lead compounds identified from this library could lead to the development of next-generation targeted therapies.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of 6-Nitroquinazoline Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of 6-nitroquinazoline analogues. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The solid-phase approach offers advantages in terms of purification, automation, and the generation of compound libraries for structure-activity relationship (SAR) studies.
Overview of the Synthetic Strategy
The described protocol utilizes a traceless solid-phase synthesis approach, which avoids the incorporation of any part of the linker into the final product. The general strategy involves the immobilization of a 2-amino-5-nitrobenzoic acid precursor onto a solid support, followed by sequential reactions to construct the quinazoline core, and finally, cleavage from the resin to yield the desired this compound analogue.
Experimental Protocols
This section details the step-by-step procedures for the solid-phase synthesis of a representative 4-amino-6-nitroquinazoline analogue.
Materials and Reagents
-
Rink Amide resin (100-200 mesh)
-
2-Amino-5-nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
A primary amine (R-NH₂)
-
Cyanogen bromide (BrCN)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
Protocol for Solid-Phase Synthesis of 4-Amino-6-nitroquinazoline
Step 1: Resin Swelling and Fmoc Deprotection
-
Swell the Rink Amide resin in DMF (10 mL/g of resin) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Step 2: Loading of 2-Amino-5-nitrobenzoic Acid
-
In a separate flask, dissolve 2-amino-5-nitrobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Step 3: Reduction of the Nitro Group
-
Prepare a 2 M solution of SnCl₂·2H₂O in DMF.
-
Add the SnCl₂·2H₂O solution to the resin-bound nitro compound.
-
Agitate the mixture for 24 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x), a solution of 5% diisopropylethylamine (DIPEA) in DMF (3x), and DMF (3x).
Step 4: Cyclization to form the Quinazoline Core
-
Dissolve cyanogen bromide (5 eq.) in DMF. Caution: Cyanogen bromide is highly toxic.
-
Add the cyanogen bromide solution to the resin.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).
Step 5: Introduction of the Amino Substituent (R-NH₂)
-
Dissolve the desired primary amine (R-NH₂) (10 eq.) in DMF.
-
Add the amine solution to the resin.
-
Agitate the mixture for 12 hours at 50°C.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).
Step 6: Cleavage and Product Isolation
-
Wash the resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude product by reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained during the solid-phase synthesis of this compound analogues. Actual yields and purities may vary depending on the specific substrates and reaction conditions.
Table 1: Summary of a Representative Solid-Phase Synthesis of a 4-Amino-6-nitroquinazoline Analogue
| Step | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) |
| Loading of Starting Material | 2-Amino-5-nitrobenzoic acid, DIC, HOBt, DMF, 4h, rt | >95 (loading) | - |
| Nitro Group Reduction | SnCl₂·2H₂O, DMF, 24h, rt | >90 | >90 |
| Cyclization | BrCN, DMF, 12h, rt | 80-90 | >85 |
| Amine Substitution | R-NH₂, DMF, 12h, 50°C | 70-85 | >80 |
| Cleavage and Purification | 95% TFA, TIS, H₂O; RP-HPLC | 60-75 (overall) | >95 |
Table 2: Anticancer Activity of Selected this compound Analogues
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 6c | EGFR | HCT-116 | 0.049 | [1] |
| 6d | EGFR | A549 | 0.055 | [1] |
| 8 | EGFR | - | 0.0095 | [1] |
| VIIa | EGFR | - | 0.0469 | [1] |
| VIIb | EGFR | - | 0.0534 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of 4-amino-6-nitroquinazoline analogues.
Caption: Workflow for the solid-phase synthesis of this compound analogues.
EGFR Signaling Pathway
Many this compound analogues exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below provides a simplified overview of this pathway.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound analogues.
References
Troubleshooting & Optimization
Technical Support Center: 6-Nitroquinazoline Synthesis
Welcome to the technical support center for the synthesis of 6-nitroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific side reactions and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: There are three primary synthetic routes commonly employed:
-
Direct Nitration of Quinazoline: This method involves the electrophilic nitration of the quinazoline ring system.
-
Niementowski Reaction: This route utilizes the cyclization of 2-amino-5-nitrobenzoic acid with formamide at elevated temperatures.
-
Cyclization of 2-Amino-5-nitrobenzonitrile: This pathway involves the reaction of 2-amino-5-nitrobenzonitrile with a suitable reagent to form the quinazoline ring.
Each of these methods has its own set of potential side reactions and challenges that need to be carefully managed.
Q2: I am seeing a mixture of isomers in my direct nitration reaction. How can I favor the formation of this compound?
A2: Formation of isomeric byproducts, particularly 8-nitroquinazoline, is a common issue in the direct nitration of quinazoline. The substitution pattern is influenced by the reaction conditions. Theoretical calculations suggest the order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2.[1]
To enhance the regioselectivity for the 6-position, careful control of reaction parameters is crucial. Lowering the reaction temperature and using a less aggressive nitrating agent can sometimes improve the selectivity. Purification is often necessary to isolate the desired 6-nitro isomer from other isomers.
Troubleshooting Guide: Common Side Reactions
This section provides detailed troubleshooting for specific side reactions you may encounter during the synthesis of this compound.
Issue 1: Formation of Isomeric Impurities during Direct Nitration
Question: My final product from the direct nitration of quinazoline is contaminated with a significant amount of an isomeric byproduct. How can I identify and minimize this impurity?
Answer:
The most likely isomeric impurity is 8-nitroquinazoline , due to the inherent reactivity of the C8 position of the quinazoline nucleus.
Troubleshooting Steps:
-
Confirmation of Isomer Identity:
-
NMR Spectroscopy: Carefully analyze the 1H NMR spectrum. The aromatic protons of this compound and 8-nitroquinazoline will have distinct chemical shifts and coupling patterns.
-
Chromatographic Analysis: Use HPLC or GC-MS to separate and identify the different isomers based on their retention times and mass spectra.
-
-
Minimizing Isomer Formation:
-
Reaction Temperature: Perform the nitration at the lowest effective temperature. Gradual addition of the nitrating agent while maintaining a low and constant temperature can improve selectivity.
-
Nitrating Agent: The choice of nitrating agent (e.g., fuming nitric acid in concentrated sulfuric acid) can influence the isomer ratio. Milder nitrating conditions may favor the formation of the 6-nitro isomer.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is often effective for separating this compound from its isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can provide good separation.
-
Recrystallization: Fractional crystallization may be employed, although it can be less efficient if the isomers have similar solubilities.
-
Experimental Protocol: Direct Nitration of Quinazoline
A typical procedure involves the slow addition of quinazoline to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is maintained at a low temperature (e.g., 0-5 °C) and then allowed to proceed to completion.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Temperature | 0-5 °C | Higher temperatures can lead to decreased regioselectivity and increased formation of the 8-nitro isomer. |
| Nitrating Agent | Fuming HNO3 in conc. H2SO4 | Variations in acid concentration can affect the reaction rate and selectivity. |
| Reaction Time | Monitored by TLC | Incomplete reaction will leave unreacted starting material; prolonged reaction time may not significantly alter the isomer ratio but could lead to degradation. |
Logical Workflow for Troubleshooting Isomer Formation
Issue 2: Low Yield and Byproducts in the Niementowski Reaction
Question: I am getting a low yield and observing several byproducts in the synthesis of 6-nitroquinazolin-4-one from 2-amino-5-nitrobenzoic acid and formamide. What are the likely side reactions?
Answer:
The Niementowski reaction is typically carried out at high temperatures, which can lead to several side reactions, including:
-
Thermal Decomposition of Starting Material: 2-amino-5-nitrobenzoic acid can undergo decarboxylation at high temperatures to form 4-nitroaniline. This byproduct will not participate in the desired cyclization. The thermal decomposition of nitrobenzoic acid isomers is a known issue.[2]
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting materials or intermediate N-formyl-2-amino-5-nitrobenzoic acid.
Troubleshooting Steps:
-
Characterization of Byproducts:
-
Use spectroscopic methods (NMR, IR, MS) to identify byproducts in your crude product. Look for signatures of 4-nitroaniline or the N-formylated intermediate.
-
-
Optimizing Reaction Conditions:
-
Temperature Control: While high temperatures are necessary, excessive heat can promote decomposition. Find the optimal temperature that balances reaction rate and starting material stability. A step-wise heating profile might be beneficial.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide the necessary energy for cyclization in a shorter time, potentially reducing the thermal decomposition of the starting material.[3]
-
Data on Thermal Decomposition of Nitrobenzoic Acids
| Isomer | Onset of Decomposition (°C) |
| o-nitrobenzoic acid | ~120-200 |
| m-nitrobenzoic acid | ~125-190 |
| p-nitrobenzoic acid | ~150-210 |
| Data derived from thermogravimetric analysis.[2] |
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: 6-Nitroquinazoline Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for improving the yield and purity of 6-Nitroquinazoline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What is the most common laboratory method for synthesizing this compound?
The most direct and widely cited method is the electrophilic nitration of quinazoline.[1] This reaction typically uses fuming nitric acid in concentrated sulfuric acid to introduce the nitro group at the 6-position of the quinazoline ring.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of starting material (quinazoline) remains, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can lead to degradation.
-
Side Reactions: The formation of byproducts is a common issue. Over-nitration can produce di-nitroquinazolines, and other positional isomers might form. The expected order of electrophilic substitution reactivity on the quinazoline ring is 8 > 6 > 5 > 7, making the 6-position a major product, but not exclusively.[1] To minimize side products, maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and control the stoichiometry carefully.
-
Product Degradation: Quinazolines are stable in cold, dilute acidic and alkaline solutions, but they can be destroyed when boiled in these conditions.[1][2] Ensure your workup procedure (e.g., quenching on ice, neutralization) is performed at low temperatures to prevent hydrolysis or degradation of the product.
-
Loss During Workup: Significant product loss can occur during extraction and filtration. Ensure the pH is adjusted correctly during neutralization to fully precipitate the product. When performing liquid-liquid extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
Common impurities include:
-
Unreacted Quinazoline: The most common impurity if the reaction did not go to completion.
-
Positional Isomers: Formation of other nitro-isomers (e.g., 8-nitroquinazoline) due to the competitive nature of electrophilic substitution.[1]
-
Di-nitrated Products: Occurs if the reaction conditions are too harsh (high temperature or excess nitrating agent).
-
Oxidation Products: Oxidation of the quinazoline ring can occur, potentially forming quinazolinones.[1]
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: An effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: Ideal for separating the desired product from significant quantities of impurities, especially those with different polarities, such as starting material or di-nitrated byproducts.
Q5: How do I choose a suitable solvent for recrystallization?
Finding the ideal solvent often requires screening several options. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Single Solvents: Start by testing common solvents like ethanol, methanol, or ethyl acetate. Compounds with aromatic rings can sometimes be recrystallized from acetonitrile or toluene.[3]
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair.[4] In this method, the crude product is dissolved in a minimum amount of a "good" hot solvent (in which it is very soluble), and then a "poor" hot solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. Common pairs include ethanol-water and hexane-ethyl acetate.[4][5]
Q6: What are the typical conditions for purifying this compound by column chromatography?
A standard approach would be:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is recommended. A good starting point is a gradient of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute more polar compounds.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
Q7: How can I confirm the identity and purity of my final product?
Use a combination of analytical techniques:
-
Melting Point: Compare the experimental melting point to the literature value (174.5-175 °C). A sharp melting range close to the literature value indicates high purity.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure and identify any residual impurities.
-
Chromatography: HPLC can provide a quantitative measure of purity.
Data Presentation
While a specific, high-yield protocol for this compound is not detailed in the literature, the following table outlines the conditions for a similar nitration reaction on a related quinazoline derivative, which resulted in a high yield. This can serve as a reference for optimizing your reaction.
Table 1: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
| Parameter | Condition |
| Starting Material | 7-Chloroquinazolin-4(3H)-one |
| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |
| Reported Yield | 84.7%[6] |
| Characterization | ¹H-NMR, ¹³C-NMR, Mass Spectrometry[6] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound via Nitration
(Safety Note: This reaction uses highly corrosive and strong oxidizing acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.)
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Dissolution: Slowly add quinazoline to the cold sulfuric acid while stirring until it is completely dissolved. Maintain the temperature at or below 5 °C.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the quinazoline solution using a dropping funnel. The rate of addition should be slow enough to ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., 0-10 °C) for a specified time (typically 1-3 hours). Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH is approximately 7-8. Keep the mixture cold in an ice bath during neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.
-
Drying: Dry the crude product under vacuum to obtain the crude this compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Based on solubility tests (see FAQ 5), select an appropriate solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you may add a small amount of activated charcoal before this step.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for purity issues based on TLC analysis.
Caption: Troubleshooting guide for addressing low reaction yield.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
Technical Support Center: Nitration of Quinazoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the nitration of quinazoline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this electrophilic aromatic substitution reaction.
Troubleshooting Failed Nitration of Quinazoline
Nitration of the quinazoline ring system can be challenging due to the inherent electron-deficient nature of the heterocyclic core. The following guide addresses common problems in a question-and-answer format.
FAQs and Troubleshooting Guide
Q1: My nitration reaction shows no product formation, and I have only recovered the starting material. What are the likely causes?
A1: This is a common issue, primarily due to the low nucleophilicity of the quinazoline ring, which is deactivated towards electrophilic aromatic substitution.[1][2] The nitrogen atoms in the pyrimidine ring withdraw electron density, making the benzene portion of the molecule less reactive.
-
Insufficiently Strong Nitrating Conditions: Standard nitrating conditions may not be sufficient. The use of fuming nitric acid in concentrated sulfuric acid is typically required.[3][4]
-
Low Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, the temperature may need to be raised to achieve a satisfactory reaction rate. Some nitrations of quinazolones require elevated temperatures to proceed.
-
Protonation and Deactivation: In the strongly acidic medium, the quinazoline nitrogen atoms become protonated, which further deactivates the ring system, making the electrophilic attack by the nitronium ion (NO₂⁺) even more difficult.
-
Strongly Deactivating Substituents: If your quinazoline starting material contains other electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring may be too deactivated to undergo nitration under standard conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that concentrated (98%) sulfuric acid and fuming (>90%) nitric acid are used. Anhydrous conditions are critical.
-
Increase Reaction Temperature: After the initial controlled addition of the nitrating mixture at a low temperature (e.g., 0°C), try slowly raising the temperature of the reaction mixture. Monitor the reaction progress carefully using Thin-Layer Chromatography (TLC).[5]
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Some reactions may require several hours to proceed to completion.
-
Modify the Nitrating Agent: For highly deactivated substrates, consider alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄).
Q2: The reaction is messy, and I cannot isolate the desired product or the starting material. What could be happening?
A2: A complex reaction mixture with no identifiable product often points to substrate degradation. Although the quinazoline ring is relatively stable to oxidation under nitrating conditions, prolonged exposure to harsh conditions can lead to decomposition.[4][6]
-
Excessive Temperature: Overheating the reaction mixture can cause charring and decomposition. The nitration of heterocycles is often highly exothermic, and poor temperature control can lead to runaway reactions.
-
Boiling in Acid: Quinazoline is known to be stable in cold dilute acids but can be destroyed upon boiling in acidic solutions.[3][7] While concentrated acid is used for nitration, excessive heat can still promote degradative pathways.
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Use an ice/salt bath for the initial addition of reagents. If heating is required, do so gradually with an oil bath and monitor the internal temperature closely.
-
Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of your substrate in sulfuric acid. This helps to dissipate the heat generated and prevent localized overheating.
-
Check for Substrate Purity: Impurities in the starting material can sometimes lead to unexpected side reactions and decomposition.
Q3: I obtained a very low yield of the desired nitroquinazoline. How can I optimize the reaction?
A3: Low yields are often a result of a combination of the factors mentioned above: incomplete reaction and/or product degradation.
-
Suboptimal Reagent Ratio: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, is crucial. An insufficient amount of the nitrating agent will lead to an incomplete reaction.
-
Premature Quenching: Stopping the reaction too early will naturally result in a low yield.
-
Work-up Issues: The nitrated product may be partially soluble in the acidic aqueous phase during work-up, leading to losses. Careful neutralization and extraction are important.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Systematically vary the equivalents of the nitrating mixture. An excess is often required, but a large excess can increase the risk of side reactions.
-
Monitor Reaction Progress: Use TLC to determine the optimal reaction time.[5] Quench the reaction only after the starting material has been consumed.
-
Careful Work-up: Pour the reaction mixture slowly onto crushed ice to precipitate the product. Neutralize the acidic solution carefully with a base (e.g., NaOH or NH₄OH solution) while cooling to avoid product degradation. Ensure complete extraction with a suitable organic solvent.
Q4: The nitration occurred, but at the wrong position on the ring. Why did this happen?
A4: The regioselectivity of nitration on the quinazoline ring is directed primarily to the 6-position, followed by the 8-position.[8] This is governed by the electronic effects of the heterocyclic nitrogen atoms.
-
Influence of Existing Substituents: The directing effect of any pre-existing substituents on the benzene ring can compete with the inherent directing effect of the fused pyrimidine ring. Activating, ortho-, para-directing groups at certain positions might influence the final regiochemical outcome.
-
Steric Hindrance: Bulky substituents may hinder nitration at an adjacent position, favoring another electronically accessible site.
Troubleshooting Steps:
-
Confirm Product Structure: Use definitive analytical techniques like 2D NMR (NOESY/COSY) to unambiguously determine the position of the nitro group.
-
Analyze Substituent Effects: Review the electronic (activating/deactivating) and steric properties of the substituents on your starting material to predict the most likely site of substitution. This may be an inherent limitation of your specific substrate.
Data Presentation
The success of quinazoline nitration is highly dependent on reaction conditions. The following table summarizes typical conditions for a successful reaction versus common pitfalls that lead to failure.
| Parameter | Successful Nitration | Common Reason for Failure |
| Nitrating Agent | Fuming HNO₃ in conc. H₂SO₄ | Using dilute or non-fuming HNO₃ |
| Temperature | 0°C for addition, then potentially gentle heating | Poor temperature control (runaway reaction) or keeping temp too low for a deactivated substrate |
| Substrate | Unsubstituted or contains electron-donating groups | Contains multiple electron-withdrawing groups |
| Reaction Time | Monitored by TLC until SM is consumed | Too short (incomplete reaction) or too long at high temp (decomposition) |
| Work-up | Poured onto ice, careful neutralization, and extraction | Improper neutralization (local overheating) or insufficient extraction |
| Typical Yield | 40-70% | <10% or complete failure |
Experimental Protocols
Key Experiment: Nitration of 2,3-Trimethylene-3,4-dihydroquinazolin-4-one
This protocol is adapted from a literature procedure and serves as a general guideline for the nitration of a quinazoline derivative.[8]
Materials:
-
2,3-Trimethylene-3,4-dihydroquinazolin-4-one
-
Concentrated Sulfuric Acid (H₂SO₄, d=1.84)
-
Fuming Nitric Acid (HNO₃, d=1.5)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, dissolve the quinazoline substrate (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 10 mL) with stirring. Maintain the temperature at or below 0°C.
-
Separately, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 2.5 mL) to concentrated sulfuric acid (e.g., 3.5 mL) in a cooled flask.
-
Add the nitrating mixture dropwise to the solution of the substrate from step 1, ensuring the internal temperature does not rise above 5-10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice/water, neutralizing, extracting, and analyzing by TLC.
-
If the reaction is sluggish, consider allowing it to warm to room temperature and stir for an additional period.
-
Once the reaction is complete, carefully pour the mixture onto a large beaker of crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Carefully neutralize the cold aqueous solution with a concentrated NaOH solution to pH 7-8, keeping the mixture cool throughout the process.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
If the product does not precipitate or if further purification is needed, extract the neutralized aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate the chemical reaction and a logical workflow for troubleshooting.
Caption: Reaction pathway for the electrophilic nitration of quinazoline.
Caption: Troubleshooting workflow for failed quinazoline nitration.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF 2-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONE DERIVATIVES AND THEIR NITRATION REACTIONS | Scientific journal of the Fergana State University [journal.fdu.uz]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inlibrary.uz [inlibrary.uz]
optimization of solvent conditions for 6-Nitroquinazoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-nitroquinazoline. The information is designed to help optimize solvent conditions and overcome common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the primary method for synthesizing this compound itself?
A2: The synthesis of this compound is typically achieved through the nitration of quinazoline. This electrophilic substitution reaction is commonly carried out using fuming nitric acid in concentrated sulfuric acid.
Q3: What are the most common types of reactions performed with this compound?
A3: Due to the electron-withdrawing nature of the nitro group and the pyrimidine ring, this compound is often used in nucleophilic aromatic substitution (SNAr) reactions. The 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack. Additionally, the nitro group can be reduced to an amino group, which can then be further functionalized. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce new carbon-carbon bonds.
Q4: How does the choice of solvent impact nucleophilic aromatic substitution (SNAr) on this compound?
A4: Solvent choice is critical in SNAr reactions. The reaction rate is significantly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex). Generally, polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred as they can accelerate the reaction rate compared to protic solvents like ethanol or methanol. Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Suggested Solution |
| Poor Solubility of Reactants | Ensure both this compound and the nucleophile are adequately soluble in the chosen solvent. Consider using DMF or DMSO for better solubility of polar reactants. Gentle heating may also improve solubility, but monitor for potential side reactions. |
| Suboptimal Solvent Polarity | If using a protic solvent (e.g., ethanol, methanol), the nucleophile may be overly solvated, reducing its reactivity. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity and reaction rate. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Be cautious of potential decomposition at very high temperatures. |
| Base Incompatibility | For SNAr reactions requiring a base, ensure the base is strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions with the solvent or starting material. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Reaction with Solvent | In some cases, the solvent itself can react with the starting materials or intermediates, especially at elevated temperatures. For example, DMF can be a source of dimethylamine under certain conditions. If unexpected byproducts are observed, consider switching to a more inert solvent like dioxane or toluene, if solubility permits. |
| Di-substitution or Other Side Reactions | If multiple reactive sites are present on the this compound or the nucleophile, di-substitution or other side reactions can occur. To minimize this, consider using a less reactive solvent, lowering the reaction temperature, or using a protecting group strategy for other sensitive functional groups. |
| Degradation of Starting Material or Product | This compound or the desired product may be unstable under the reaction conditions. This can be exacerbated by prolonged reaction times or high temperatures. Ensure the reaction is worked up promptly upon completion. If the product is sensitive to acidic or basic conditions, neutralize the reaction mixture during workup. |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a hypothetical nucleophilic aromatic substitution reaction on a quinazoline derivative, based on general principles observed in the literature.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Typical Reaction Yield (%) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 85-95 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 80-90 |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 75-85 |
| Ethanol (EtOH) | Polar Protic | 24 | 50-70 |
| Methanol (MeOH) | Polar Protic | 33 | 45-65 |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | 40-60 |
| Toluene | Non-polar | 2 | < 20 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 4-Chloro-6-nitroquinazoline with an Amine
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-6-nitroquinazoline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approx. 10 mL per mmol of substrate).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product will often precipitate and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold diethyl ether or ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
-
Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq.).
-
Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low yield in this compound reactions.
Technical Support Center: Catalyst Selection for 6-Nitroquinazoline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding catalyst selection for the synthesis of 6-nitroquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems recommended for the synthesis of this compound or its precursors?
The synthesis of this compound can be approached by either nitrating a pre-formed quinazoline ring or by constructing the ring from a nitrated precursor. The choice of catalyst is critical and typically involves transition metals, particularly palladium and copper.
-
Palladium-based catalysts are highly versatile for C-N cross-coupling reactions and are often used in the final ring-closing step or in nitration of an aryl halide precursor.[1][2] Common catalysts include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂), often paired with specialized ligands like t-BuBrettPhos to enhance reactivity and yield.[1][3]
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Copper-based catalysts , such as Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), are effective for direct nitration of haloquinolines.[1] These reactions often use a nitrite salt like potassium nitrite (KNO₂) or sodium nitrite (NaNO₂) as the nitro source.[1]
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Iron-based nanocatalysts , like silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), have been shown to improve yields and reduce reaction times in the synthesis of related nitro-heterocycles, such as 2-methyl-6-nitroquinoline, by stabilizing unstable intermediates.[4]
The selection depends on the specific reaction pathway, the nature of the starting materials, and the desired reaction conditions.
Troubleshooting Guides
Q2: I am experiencing low yields in my Palladium-catalyzed synthesis. What are the common causes and how can I troubleshoot this?
Low yields in palladium-catalyzed reactions are a common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low-yield reactions.
Common Problems & Solutions:
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Catalyst Inactivation: Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1] Use freshly opened or properly stored catalysts and ligands.
-
-
Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
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Solution: For C-N bond formation, bulky electron-rich phosphine ligands like t-BuBrettPhos are often effective.[1] If one ligand fails, screen a panel of different ligands to find the optimal one for your specific substrate.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base can dramatically impact reaction efficiency.
Table 1: Comparison of Palladium Catalyst Systems for Nitration/Cyclization
| Catalyst (mol%) | Ligand (mol%) | Reagent/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (0.5) | t-BuBrettPhos (1.2) | NaNO₂ | tert-Butyl alcohol | 130 | 24 | Up to 97% | [1] |
| Pd(dppf)Cl₂ | - | - | Toluene | 150 | 8 | 59% | [3] |
| Pd(dppf)Cl₂ | - | - | DMF | 140 | 8 | 77% | [3] |
| Pd(OAc)₂ | - | - | Toluene | 150 | 8 | 42% |[3] |
Q3: Are there effective copper-based catalysts for this synthesis? What are the typical reaction conditions?
Yes, copper catalysts are a viable and often more economical alternative to palladium for specific transformations, particularly for the nitration of aryl halides.
Common Issues & Solutions:
-
Low Catalyst Activity: Copper catalysts can be sensitive to the reaction environment.
-
Solution: Ensure anhydrous conditions, as water can interfere with the catalyst. Use a pre-dried reaction vessel and anhydrous solvents like DMSO.[1]
-
-
Long Reaction Times: Copper-catalyzed reactions can be slower than their palladium counterparts.
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Product Purification Challenges: The use of high-boiling point solvents like DMSO can complicate product isolation.
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Solution: Follow a diligent aqueous workup procedure with multiple extractions using a solvent like ethyl acetate to remove the DMSO and inorganic salts.[1]
-
Table 2: Example of a Copper-Catalyzed Nitration System
| Catalyst | Reagent | Solvent | Temp (°C) | Time (h) |
|---|
| Copper(II) trifluoromethanesulfonate (25 mol%) | Potassium nitrite (KNO₂) | Anhydrous DMSO | 130 | 48 |
Experimental Protocols & Workflows
General Experimental Workflow
A successful synthesis relies on a meticulous and systematic workflow from setup to analysis.
Caption: General experimental workflow for catalyzed synthesis.
Protocol 1: Pd-Catalyzed Nitration of 6-Haloquinazoline
This protocol is adapted from a general procedure for the palladium-catalyzed nitration of aryl halides and is suitable for converting 6-bromo or 6-chloroquinazoline to this compound.[1]
Reaction Scheme: Palladium-Catalyzed Nitration
Caption: Palladium-catalyzed conversion of 6-haloquinazoline.
Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.5 mol%), the phosphine ligand (e.g., t-BuBrettPhos, 1.2 mol%), and NaNO₂ (2.0 mmol). If the 6-haloquinazoline starting material is a solid, add it at this stage (1.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.[1]
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Reagent Addition: Add tert-butyl alcohol (2 mL) via syringe. If the starting material is a liquid, add it via syringe at this point.
-
Reaction: Seal the vessel with a Teflon screw cap and heat the mixture to 130°C with vigorous stirring for 24 hours.[1]
-
Workup: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Wash the organic phase with water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final this compound product.[1]
Protocol 2: Copper-Catalyzed Nitration of 6-Bromoquinazoline
This protocol is adapted from a general procedure for the copper-catalyzed nitration of 6-bromoquinoline.[1]
Methodology:
-
Preparation: To a pre-dried pressure tube, sequentially add 6-bromoquinazoline (0.5 mmol), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.125 mmol, 25 mol%), and potassium nitrite (KNO₂, 1.5 mmol).
-
Inert Atmosphere: Place the tube under a nitrogen atmosphere and add anhydrous dimethylsulfoxide (DMSO) (0.6 mL). Seal the pressure tube and purge with nitrogen for 5 minutes.[1]
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes, then gradually heat to 130°C and maintain this temperature for 48 hours.[1]
-
Workup: Cool the mixture to room temperature. Quench the reaction by washing with excess ice water and extract the product with ethyl acetate (3 x 10 mL).[1]
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Isolation: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the this compound.[1]
References
- 1. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for selective nitration of quinazoline
Technical Support Center: Selective Nitration of Quinazoline
This guide provides researchers, scientists, and drug development professionals with essential information for managing reaction temperature during the selective nitration of quinazoline. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure successful and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the nitration of quinazoline?
Temperature is a critical parameter that directly influences reaction rate, selectivity (regioselectivity), and the formation of byproducts. Proper temperature control is essential to provide sufficient energy for the reaction to proceed efficiently while preventing overheating, which can lead to decomposition of the starting material or desired product. Nitration is a highly exothermic reaction, and managing the heat generated is crucial for safety and selectivity.
Q2: Which positions on the quinazoline ring are most susceptible to electrophilic nitration?
For electrophilic substitution reactions like nitration, the expected order of reactivity on the quinazoline ring is C8 > C6 > C5 > C7 > C4 > C2. Under standard mixed-acid conditions (fuming HNO₃ in concentrated H₂SO₄), the major product is typically 6-nitroquinazoline. For 4(3H)-quinazolinones, nitration also predominantly occurs at the C6 position.
Q3: What are the standard reaction conditions for achieving this compound?
The synthesis of this compound is typically achieved using a mixture of fuming nitric acid in concentrated sulfuric acid. The reaction often requires careful temperature management, starting at low temperatures (e.g., 0-5 °C) during the addition of the nitrating agent and potentially gentle heating to complete the reaction.
Q4: How does temperature influence the formation of different nitro-isomers?
Temperature can significantly alter the ratio of kinetic versus thermodynamic products. While direct studies on quinazoline are limited, data from analogous N-heterocycles like quinoline 1-oxide show that lower temperatures can favor the formation of 5- and 8-nitro isomers, while higher temperatures predominantly yield the 4-nitro isomer. This suggests that precise temperature control can be a tool to steer the regioselectivity of the nitration of quinazoline between the C6 and C8 positions.
Q5: What are the risks of using excessively high temperatures?
Excessively high temperatures pose several risks:
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Decomposition: Quinazoline is stable in cold dilute acids but is destroyed when boiled in acidic solutions. Overheating can lead to hydrolysis and ring-opening.
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Reduced Selectivity: Higher temperatures can provide enough energy to overcome activation barriers for the formation of multiple isomers, leading to a mixture of products that are difficult to separate.
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Byproduct Formation: Charring and the formation of tar-like substances can occur, complicating purification and reducing yield.
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Runaway Reaction: Since nitration is exothermic, poor temperature control can lead to a dangerous, uncontrolled increase in the reaction rate and temperature.
Q6: Are there alternative, milder nitration methods for quinazoline?
While the classic mixed-acid method is most common, research into milder conditions is ongoing for many aromatic compounds. However, methods that work for other aza-aromatics, such as using potassium nitrite and acetic anhydride in DMSO, have been reported as unsuccessful for quinazoline, leading to non-isolable products. This highlights the unique reactivity challenges of the quinazoline scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the selective nitration of quinazoline, with a focus on temperature-related causes.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10 °C), monitoring progress by TLC or LC-MS. |
| 2. Decomposition: Reaction temperature exceeded the stability threshold of quinazoline in the strong acid medium. | Maintain strict temperature control, especially during the exothermic addition of nitric acid. Consider running the reaction at a lower temperature for a longer duration. | |
| Poor Regioselectivity (Mixture of 6- and 8-nitro isomers) | 1. Suboptimal Temperature: The chosen temperature may lie in a region where multiple isomers form at competitive rates. | Systematically screen a range of temperatures. Lower temperatures (e.g., -10 to 0 °C) may favor one isomer, while slightly elevated temperatures (e.g., 25 to 40 °C) may favor another. |
| 2. Poor Control During Exotherm: Localized "hot spots" from adding the nitrating agent too quickly can lead to a mixture of products. | Add the nitrating agent dropwise with vigorous stirring and efficient external cooling (ice-salt or cryostat) to maintain a consistent internal temperature. | |
| Formation of Dark, Tar-like Byproducts | 1. Overheating / Charring: The reaction temperature was too high, causing oxidative degradation. | Ensure the internal temperature does not rise uncontrollably. Use an adequate cooling bath and slow, controlled addition of reagents. |
| 2. Concentration of Acid: Using non-fuming nitric acid or less concentrated sulfuric acid can introduce excess water, which can affect reactivity and stability at higher temperatures. | Use high-purity fuming nitric acid and concentrated (98%) sulfuric acid as specified in established protocols. | |
| Difficulty in Product Isolation | 1. Complex Product Mixture: Poor selectivity makes crystallization difficult. | Optimize the reaction temperature to maximize the yield of the desired isomer before attempting purification. Use column chromatography to separate isomers if optimization is insufficient. |
| 2. Product Decomposition During Workup: Residual heat from quenching the strong acid can degrade the product. | Always quench the reaction by pouring it slowly onto a large excess of crushed ice with stirring to ensure rapid and efficient heat dissipation. |
Data Presentation
Table 1: Illustrative Effect of Temperature on Isomer Distribution
Note: The following data are illustrative, based on general principles of electrophilic aromatic substitution and analogies with related heterocycles, to demonstrate the potential impact of temperature on regioselectivity.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 8-Nitroquinazoline (%) | Total Yield (%) |
| 0 | 6 | 65 | 15 | 80 |
| 25 (Room Temp) | 3 | 75 | 5 | 80 |
| 50 | 1 | 60 | 8 | 68 (byproducts observed) |
| 80 | 1 | 45 | 10 | 55 (significant decomposition) |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is a representative method adapted from established procedures for electrophilic nitration of quinazoline and related heterocycles.
Materials:
-
Quinazoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
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Ethyl Acetate
Procedure:
-
Vessel Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (5 mL per 1 g of quinazoline).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Substrate Addition: Slowly add quinazoline (1 equivalent) to the cold, stirring sulfuric acid. Stir until fully dissolved, ensuring the temperature does not exceed 5 °C.
-
Nitrating Agent Addition: Add fuming nitric acid (1.1 equivalents) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Prepare a beaker with a large amount of crushed ice (approx. 100 g per 1 g of starting material). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization & Extraction: Allow the ice to melt. Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-nitroquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound and its derivatives?
A1: The most common purification methods are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities from solid products, while column chromatography is used for separating complex mixtures or purifying non-crystalline materials. In some cases, preparative thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC) may be employed for high-purity isolations.
Q2: What are the typical impurities I might encounter?
A2: Typical impurities can include unreacted starting materials (e.g., 2-amino-5-nitrobenzonitrile, guanidine carbonate), side-products from the cyclization reaction, and residual solvents.[1] Over-nitrated or regioisomeric nitro-derivatives can also be present, depending on the synthetic route.
Q3: My purified this compound derivative has a low melting point and appears as an oil. What should I do?
A3: "Oiling out" during recrystallization can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[2][3] Try using a lower-boiling point solvent or a solvent pair. If the issue persists, column chromatography is a recommended alternative purification method.
Q4: How can I improve the yield of my purification?
A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary for dissolution during recrystallization.[4][5] Avoid excessively long heating times which can lead to degradation. During column chromatography, careful selection of the eluent system and proper packing of the column are crucial to minimize product loss.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[2] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[4] | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Alternatively, purify by column chromatography.[2][3] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, then filter it hot to remove the charcoal and adsorbed impurities before cooling. Be aware that excessive charcoal can reduce your yield.[5] |
| Low recovery of the purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution.[4] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to good separation on the column. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound may be adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina, or reverse-phase silica. | |
| The compound is eluting too quickly. | The eluent is too polar. | Decrease the polarity of the eluent system. |
| Streaking or tailing of bands. | The compound is not very soluble in the eluent. | Choose a solvent system in which your compound is more soluble, while still allowing for good separation. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for nitroaromatic compounds include ethanol, methanol, ethyl acetate, and acetic acid.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that gives good separation of your desired compound from impurities (a good Rf value is typically between 0.2 and 0.4).
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Physical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₅N₃O₂ | 175.14 | 174.5-175 | Soluble in water.[7] |
| 6-Nitroquinazolin-4(3H)-one | C₈H₅N₃O₃ | 191.14 | 286-287 | Slightly soluble in DMSO and Methanol (heated).[8] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | C₈H₄ClN₃O₃ | 225.59 | 315-316 | Slightly soluble in Dimethylformamide.[9] |
| 6-Nitro-2-phenyl-4-quinolinol | C₁₅H₁₀N₂O₃ | 266.25 | >300 | Data not available |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
EGFR Signaling Pathway Inhibition
Many quinazoline derivatives, including those with a 6-nitro substituent, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[8][10][11][12][13]
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing byproducts in 6-Nitroquinazoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitroquinazoline. The information provided is intended to help identify and characterize common byproducts, leading to improved reaction outcomes and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via electrophilic nitration?
A1: The most frequently encountered byproducts in the electrophilic nitration of quinazoline are positional isomers and over-nitrated products. The primary byproducts include:
-
8-Nitroquinazoline: Due to the electronic properties of the quinazoline ring, the 8-position is also susceptible to nitration, often leading to this isomer as a significant impurity.[1]
-
6,8-Dinitroquinazoline: Under harsh reaction conditions, such as high temperatures or excessive nitrating agent, dinitration can occur, yielding this byproduct.
-
Other mono-nitro isomers: While less common, small amounts of 5-nitro and 7-nitroquinazoline may also be formed.
-
Quinazolinone derivatives: Hydrolysis of the quinazoline ring can occur, particularly if the reaction is carried out at elevated temperatures or in the presence of water, leading to the formation of quinazolinone byproducts.[2]
Q2: How can I minimize the formation of these byproducts?
A2: To minimize byproduct formation, careful control of reaction conditions is crucial:
-
Temperature: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of side reactions, including over-nitration and hydrolysis.
-
Stoichiometry: Use a controlled amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to avoid dinitration.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed, preventing the formation of over-nitrated products.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the quinazoline ring.
Q3: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired this compound from its isomers and other byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can provide good resolution.[3]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the determination of the molecular weight of each separated component, confirming the identity of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the isolated byproducts. The distinct chemical shifts and coupling patterns of the aromatic protons can differentiate between the various nitroquinazoline isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS can be a useful analytical tool.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction; Hydrolysis of the product; Suboptimal reaction temperature. | Monitor the reaction progress by TLC or HPLC to ensure completion. Maintain anhydrous conditions and a low reaction temperature (0-5 °C). |
| Presence of significant amounts of 8-Nitroquinazoline | Reaction conditions favoring nitration at the 8-position. | Carefully control the addition rate of the nitrating agent and maintain a consistently low temperature. The regioselectivity of nitration can be sensitive to the specific acid mixture and temperature. |
| Detection of dinitroquinazolines in the product mixture | Excess of nitrating agent; High reaction temperature; Prolonged reaction time. | Use a stoichiometric amount of the nitrating agent. Maintain a low reaction temperature and monitor the reaction to avoid extended reaction times after the starting material is consumed. |
| Formation of quinazolinone byproducts | Presence of water in the reaction mixture; High reaction temperature leading to hydrolysis. | Use anhydrous solvents and reagents. Ensure the reaction is carried out at a controlled low temperature.[2] |
| Difficulty in separating this compound from its isomers | Co-elution in chromatography. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic isomers.[5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Quinazoline
-
Concentrated Sulfuric Acid (H2SO4)
-
Fuming Nitric Acid (HNO3)
-
Ice
-
Sodium Bicarbonate (NaHCO3) solution
-
Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinazoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Byproduct Characterization by HPLC-MS
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI or APCI source)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution, for example, starting with 5% B and increasing to 95% B over 20-30 minutes.
-
Monitor the elution of compounds using the UV detector (e.g., at 254 nm).
-
Analyze the mass spectra of the eluting peaks to determine their molecular weights and fragmentation patterns, which will aid in the identification of the main product and byproducts.
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: Workflow for the analysis and identification of byproducts.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
how to avoid over-nitration in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of quinazolines, with a specific focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the nitration of quinazoline?
The main challenge in the nitration of quinazoline is controlling the reaction's selectivity to achieve mono-nitration while avoiding the formation of di-nitrated and other byproducts. Over-nitration can be difficult to prevent, especially when forcing conditions are required to nitrate a deactivated quinazoline ring.
Q2: What are the preferred positions for nitration on the quinazoline ring?
Nitration of quinazoline is an electrophilic aromatic substitution reaction. The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is at positions 8 > 6 > 5 > 7 > 4 > 2.[1] Therefore, the primary mono-nitration products are typically the 6-nitro and 8-nitro isomers.
Q3: What are the standard reagents used for quinazoline nitration?
The most common nitrating agent is a mixture of fuming nitric acid in concentrated sulfuric acid.[1] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Q4: How do substituents on the quinazoline ring affect nitration?
Substituents on the quinazoline ring significantly influence the rate and regioselectivity of nitration.
-
Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups, activate the ring, making it more susceptible to electrophilic attack. EDGs generally direct nitration to the ortho and para positions relative to themselves.
-
Electron-withdrawing groups (EWGs) like nitro, cyano, or carbonyl groups, deactivate the ring, making nitration more difficult and requiring harsher reaction conditions. EWGs typically direct incoming electrophiles to the meta position relative to themselves.
Q5: Can over-nitration be reversed?
Reversing nitration is generally not a practical or efficient process in this context. The focus should be on controlling the initial reaction to favor mono-nitration.
Troubleshooting Guide: Over-Nitration
This guide provides solutions to common problems encountered during quinazoline nitration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High yield of di-nitrated product | 1. Excessive temperature: High temperatures increase the reaction rate and can lead to multiple nitrations. 2. High concentration of nitrating agent: A large excess of the nitrating agent drives the reaction towards di-nitration. 3. Prolonged reaction time: Leaving the reaction for too long can allow for the slower, second nitration to occur. 4. Highly activated substrate: The presence of strong electron-donating groups on the quinazoline ring makes it very reactive. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and monitor the progress carefully. 2. Use a stoichiometric amount of nitrating agent: Carefully control the molar ratio of the nitrating agent to the quinazoline substrate. A slight excess (1.05-1.2 equivalents) is often sufficient. 3. Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the mono-nitrated product. Quench the reaction once the desired product is maximized. 4. Use a milder nitrating agent: For highly activated substrates, consider using a milder nitrating agent, such as nitric acid in acetic anhydride. |
| Low yield of mono-nitrated product | 1. Deactivated substrate: The presence of electron-withdrawing groups makes the quinazoline ring less reactive. 2. Insufficiently strong nitrating agent: The nitrating agent may not be potent enough to nitrate a deactivated ring. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Use a stronger nitrating agent: Employ a mixture of fuming nitric acid and concentrated sulfuric acid. 2. Increase the reaction temperature cautiously: Gradually increase the temperature while monitoring the reaction to find the optimal balance between reaction rate and selectivity. 3. Increase the reaction time: Allow the reaction to proceed for a longer duration, with careful monitoring to avoid over-nitration. |
| Formation of multiple isomers | 1. Competing directing effects of substituents: Multiple substituents on the quinazoline ring may direct nitration to different positions. 2. Steric hindrance: Bulky substituents may hinder nitration at adjacent positions, leading to substitution at less sterically hindered sites. | 1. Analyze the electronic and steric effects of all substituents to predict the major product. 2. Purification: Utilize column chromatography or recrystallization to separate the desired isomer from the mixture. |
| Reaction does not proceed or is very slow | 1. Poor quality of reagents: The nitric acid or sulfuric acid may be old or have absorbed water. 2. Insoluble starting material: The quinazoline derivative may not be soluble in the reaction medium. | 1. Use fresh, high-quality reagents. 2. Ensure the starting material is fully dissolved in the sulfuric acid before the addition of nitric acid. Gentle warming may be necessary, but the solution should be cooled before adding the nitrating agent. |
Experimental Protocol: Selective Mono-Nitration of Quinazolin-4(3H)-one
This protocol provides a general procedure for the selective synthesis of 6-nitroquinazolin-4(3H)-one.
Materials:
-
Quinazolin-4(3H)-one
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinazolin-4(3H)-one (1 equivalent) to concentrated sulfuric acid (5-10 volumes) at 0 °C (ice bath).
-
Stir the mixture until the starting material is completely dissolved.
-
Cool the solution to 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed and the desired mono-nitrated product is the major spot on the TLC, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt completely.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral.
-
Neutralize the crude product by suspending it in a saturated sodium bicarbonate solution, then filter and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol or acetic acid) or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure 6-nitroquinazolin-4(3H)-one.
Visualizing the Process
Factors Influencing Over-Nitration in Quinazoline Synthesis
The following diagram illustrates the key experimental parameters that can be adjusted to control the extent of nitration and minimize the formation of di-nitro products.
Caption: Key factors that influence the selectivity between mono- and over-nitration.
Troubleshooting Workflow for Quinazoline Nitration
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during quinazoline nitration.
Caption: A step-by-step guide for troubleshooting common issues in quinazoline nitration.
References
reaction monitoring techniques for 6-Nitroquinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reaction monitoring techniques for the synthesis of 6-Nitroquinazoline. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound and its derivatives?
A1: Common synthetic routes include the cyclization of 2-amino-5-nitrobenzonitrile with reagents like guanidine carbonate to form precursors such as this compound-2,4-diamine[1][2]. Another approach involves the multi-step synthesis from substituted anthranilic acids, followed by nitration[3]. For instance, 4,7-dichloro-6-nitroquinazoline can be prepared in three steps from 2-amino-4-chlorobenzoic acid[3]. The choice of method often depends on the desired substituents on the quinazoline ring.
Q2: Which techniques are most suitable for monitoring the progress of a this compound synthesis reaction?
A2: The most widely used technique for real-time reaction monitoring is Thin Layer Chromatography (TLC) due to its speed, simplicity, and low cost[4][5][6]. High-Performance Liquid Chromatography (HPLC) is also highly effective for quantitative analysis of reaction intermediates and final product purity[7]. For structural confirmation and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed after the reaction is complete[8][9].
Q3: How can I confirm the identity and purity of my synthesized this compound product?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the arrangement of atoms and functional groups[3][10].
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. GC-MS is commonly used for this purpose[9][11].
-
HPLC: Assesses the purity of the sample by separating the main product from any impurities or unreacted starting materials[7].
-
FT-IR Spectroscopy: Confirms the presence of specific functional groups (e.g., nitro group, aromatic rings)[3].
Q4: What are the typical solvents and conditions for TLC analysis of this compound?
A4: The ideal TLC solvent system (mobile phase) depends on the polarity of the specific quinazoline derivative being synthesized. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate[4][5]. The ratio is adjusted to achieve a retention factor (Rf) for the product between 0.25 and 0.35[12]. Visualization is typically done under UV light, as the aromatic quinazoline ring is UV-active[13].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and monitoring of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has run for the specified time, but TLC analysis shows mostly starting material and very little product. What could be the cause?
-
Answer:
-
Deactivated Reactants: The presence of a nitro group can deactivate the aromatic ring, making subsequent reactions more difficult. You may need to use more forcing conditions, such as higher temperatures or stronger reagents[14].
-
Moisture Sensitivity: Certain intermediates in quinazoline synthesis, particularly chlorinated ones, are highly sensitive to moisture and can hydrolyze back to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents[3].
-
Insufficient Reagent: Check the stoichiometry of your reagents. Ensure that the limiting reagent is appropriate for the reaction and that other reagents are used in the correct excess.
-
Catalyst Inactivity: If the reaction uses a catalyst (e.g., Pd/C), ensure it has not expired or been deactivated.
-
Issue 2: Multiple Spots on TLC Plate, Indicating Side Products
-
Question: My final reaction mixture shows multiple spots on the TLC plate, even after the starting material is consumed. How can I identify and minimize these side products?
-
Answer:
-
Identify the Spots: If possible, isolate the main side products using preparative TLC or column chromatography and characterize them by MS or NMR to understand their structure. This can provide clues about the side reactions occurring.
-
Control Reaction Temperature: Overheating can often lead to decomposition or the formation of side products. Maintain a stable and controlled temperature throughout the reaction.
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Stop the reaction as soon as the main product is formed to prevent it from degrading or reacting further.
-
Change Solvent: The reaction solvent can influence reaction pathways. Experiment with solvents of different polarities.
-
Issue 3: Streaking or Tailing of Spots on the TLC Plate
-
Question: My spots on the TLC plate are streaked and not well-defined. How can I improve the resolution?
-
Answer:
-
Sample is Too Concentrated: Streaking is often caused by applying too much sample to the plate. Dilute your sample in a volatile solvent before spotting[12].
-
Inappropriate Solvent System: If the mobile phase is too polar, compounds will move up the plate too quickly and may streak. If it's not polar enough, they may remain at the baseline. Adjust the solvent ratio. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve spot shape.
-
Compound Instability: The compound might be degrading on the silica gel plate, which is slightly acidic. You can try using a neutral alumina plate instead or neutralize the silica plate by adding a small percentage of triethylamine to the eluent[15][16].
-
Experimental Protocols and Data
Protocol 1: TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate[15].
-
Spotting: Dissolve a small amount of your reaction mixture (and co-spots of starting material and product standards, if available) in a volatile solvent. Use a capillary tube to apply a small spot of each solution onto the pencil line[12][13]. Ensure spots are small (1-2 mm diameter) and do not touch.
-
Development: Place a small amount of the chosen mobile phase (e.g., Hexane:Ethyl Acetate 2:1) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action[12].
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[13]. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.
Data Tables
Table 1: Example TLC Monitoring Data
| Compound | Rf Value (Hexane:EtOAc 2:1) | Observations |
| Starting Material (e.g., 2-amino-5-nitrobenzonitrile) | 0.65 | Spot intensity decreases over time. |
| This compound Product | 0.30 | Spot appears and its intensity increases. |
| Side Product | 0.45 | Minor spot, may indicate impurity. |
Table 2: Typical GC-MS and HPLC Parameters
| Technique | Column | Mobile Phase / Carrier Gas | Typical Retention Time |
| HPLC | C18 Reverse-Phase[7] | Acetonitrile/Water or Acetonitrile/Ammonium Acetate[7] | 5-15 minutes |
| GC-MS | DB-5MS Capillary[17] | Helium[18] | 6-20 minutes[17][18] |
Table 3: Synthesis Reaction Yields
| Reaction Step | Product | Reported Yield | Reference |
| Cyclization | This compound-2,4-diamine | 85% | [1][2] |
| Nitration | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7% | [3] |
| Chlorination | 4,7-Dichloro-6-nitroquinazoline | 91.3% | [3] |
Visualizations
Caption: Experimental workflow for this compound synthesis and monitoring.
Caption: Troubleshooting flowchart for low product yield.
Caption: Relationship between monitoring techniques and the data they provide.
References
- 1. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jst.vn [jst.vn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. aga-analytical.com.pl [aga-analytical.com.pl]
- 17. madison-proceedings.com [madison-proceedings.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Regioselective Synthesis of 6-Nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful regioselective synthesis of 6-nitroquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the regioselective synthesis of this compound?
There are two main approaches for the regioselective synthesis of this compound:
-
Direct Nitration: This involves the direct electrophilic nitration of a pre-existing quinazoline ring.[1]
-
Ring Synthesis from a Nitro-Substituted Precursor: This strategy involves constructing the quinazoline ring from a starting material that already contains the nitro group at the desired position.
Q2: Why is regioselectivity a concern in the synthesis of this compound?
The quinazoline ring has multiple positions where electrophilic substitution can occur. The expected order of reactivity for electrophilic substitution is positions 8 > 6 > 5 > 7 > 4 > 2.[1] Therefore, controlling the reaction conditions is crucial to ensure the nitro group is introduced selectively at the 6-position.
Q3: Can I synthesize this compound from 6-nitroquinazolin-4(3H)-one?
Yes, 6-nitroquinazolin-4(3H)-one is a common intermediate. It can be synthesized from 2-amino-5-nitrobenzoic acid and formamide.[2] The 4-oxo group can then be converted to a leaving group (e.g., a chloro group by reacting with POCl₃) and subsequently removed to yield this compound.
Q4: Are solid-phase synthesis methods applicable for generating libraries of this compound derivatives?
Yes, solid-phase synthesis is a viable strategy for producing derivatives. For instance, a tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, can be anchored to a resin to build dihydroquinazoline derivatives.[3][4]
Troubleshooting Guides
Issue 1: Low Yield or No Product in Direct Nitration of Quinazoline
Possible Cause:
-
Inadequate Nitrating Conditions: The nitrating mixture (fuming nitric acid in concentrated sulfuric acid) may not be potent enough, or the reaction temperature and time may be insufficient.[1]
-
Degradation of Starting Material: Quinazoline can be susceptible to oxidation under harsh acidic conditions if not properly controlled.
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid.
-
Optimize Reaction Conditions:
-
Ensure the reaction is cooled in an ice bath before the dropwise addition of quinazoline to control the exothermic reaction.
-
Gradually increase the reaction time or temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up Procedure: Ensure the reaction mixture is poured onto ice and carefully neutralized to precipitate the product.
Issue 2: Poor Regioselectivity - Formation of Multiple Nitro Isomers
Possible Cause:
-
Reaction Temperature: Higher temperatures can lead to the formation of other nitro isomers (e.g., 8-nitroquinazoline).
-
Protonation State: In acidic media, the quinazoline nitrogen atoms are protonated, which directs the electrophilic substitution. Variations in acidity can affect this directing effect.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low temperature (e.g., 0°C) throughout the addition and reaction period.
-
Controlled Addition of Reagents: Add the nitrating agent slowly to the solution of quinazoline in sulfuric acid to maintain a consistent reaction environment.
-
Purification: If a mixture of isomers is unavoidable, they will need to be separated using column chromatography or recrystallization. Characterization by NMR will be essential to confirm the identity of the desired 6-nitro isomer.
Issue 3: Difficulties in the Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid
Possible Cause:
-
Incomplete Reaction: The reaction between 2-amino-5-nitrobenzoic acid and formamide may not have gone to completion.
-
Sub-optimal Temperature: The reaction requires a high temperature (around 170°C) to proceed efficiently.[2]
Troubleshooting Steps:
-
Temperature Monitoring: Use a high-temperature thermometer to ensure the reaction mixture reaches and is maintained at 170°C for the recommended duration (e.g., 4 hours).[2]
-
Efficient Stirring: Ensure the mixture is stirred effectively to promote contact between the reactants.
-
Product Precipitation: After cooling, slowly add ice water to precipitate the product. Insufficient cooling or rapid addition of water can affect the crystal size and purity of the precipitate.[2]
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol is adapted from a procedure for the synthesis of 4-hydroxy-6-nitroquinazoline.[2]
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Formamide
-
Ice water
Procedure:
-
Add 150 g of 2-amino-5-nitrobenzoic acid to 200 ml of formamide in a suitable reaction vessel.
-
Stir the mixture until the solid is completely dissolved.
-
Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to 100°C.
-
Slowly add 500 ml of ice water to the mixture and continue stirring for 1 hour.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the solid with a generous amount of water to remove any remaining reactants and by-products.
-
Dry the resulting solid at 40°C for 15 hours to yield 4-hydroxy-6-nitroquinazoline.
Expected Yield: Approximately 90% (140 g).[2]
Quantitative Data Summary
| Method | Starting Materials | Reagents | Temperature | Time | Yield | Reference |
| Direct Nitration of Quinazoline | Quinazoline | Fuming HNO₃, concentrated H₂SO₄ | 0°C | - | - | [1] |
| Synthesis of 6-Nitroquinazolin-4(3H)-one | 2-Amino-5-nitrobenzoic acid, Formamide | - | 170°C | 4 h | 90% | [2] |
| Solid-Phase Synthesis of Dihydroquinazolines | N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid | Rink amide resin, primary amines, isothiocyanates | Room Temp. | - | High | [3] |
Visualizations
Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Troubleshooting Logic for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 6-Nitroquinazoline in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the poor solubility of 6-Nitroquinazoline in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solvent system. Key properties are summarized in the table below. The presence of the nitro group and the quinazoline core contributes to its polarity and potential for hydrogen bonding, while the overall aromatic structure limits its solubility in very polar or non-polar solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Weight | 175.14 g/mol [2] | Moderate molecular weight, less of a direct barrier to solubility compared to very large molecules. |
| Melting Point | 174.5-175 °C[1] | The relatively high melting point suggests strong crystal lattice energy, which can contribute to poor solubility as energy is required to break the crystal structure. |
| XLogP3 | 0.8[2] | This value indicates a relatively balanced lipophilic/hydrophilic character, suggesting that it will not be highly soluble in either very non-polar or very polar solvents. |
| pKa (Predicted) | 4.04 ± 0.26[1] | As a weak base, its solubility can be pH-dependent in aqueous solutions. In organic solvents, this suggests potential interactions with acidic or basic excipients. |
| Hydrogen Bond Acceptors | 4[1][2] | The nitrogen atoms in the quinazoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing its interaction with protic solvents. |
| Hydrogen Bond Donors | 0[1][2] | The absence of hydrogen bond donors limits its ability to form hydrogen bonds with certain solvents. |
| Polar Surface Area (PSA) | 71.60 Ų[1] | This relatively high PSA suggests a significant polar character, which can lead to poor solubility in non-polar organic solvents. |
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on its physicochemical properties and data from related quinazoline derivatives, polar aprotic solvents are generally the most effective for dissolving this compound. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often good starting points. A summary of estimated solubility in common organic solvents is provided below.
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Often the solvent of choice for poorly soluble, polar compounds. Can form strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a powerful solvent for a wide range of organic compounds. Studies on related compounds show good solubility.[3] |
| Dichloromethane (DCM) | Non-polar | Moderate | May be effective for compounds with some non-polar character. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be a good solvent, but may be less effective than DMSO or DMF. |
| Acetone | Polar Aprotic | Low to Moderate | May have some success, but its lower boiling point can be a disadvantage for heating. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Often used in chromatography; its solubilizing power for this compound may be limited. |
| Ethanol / Methanol | Polar Protic | Low | The presence of hydrogen bond acceptors on this compound may allow some interaction, but overall solubility is expected to be low. |
| Ethyl Acetate | Moderately Polar | Low | Generally less effective for highly polar or crystalline compounds. |
| Hexane / Heptane | Non-polar | Insoluble | The polar nature of this compound makes it unlikely to dissolve in non-polar aliphatic solvents. |
| Toluene | Non-polar Aromatic | Insoluble to Low | The aromatic nature might provide some interaction, but the polarity of the nitro group will likely prevent significant dissolution. |
Q3: Can I use heat to improve the solubility of this compound?
A3: Yes, heating can be an effective method to increase the dissolution rate and solubility of this compound. However, it is essential to consider the thermal stability of the compound. Given its melting point of 174.5-175 °C, gentle heating (e.g., 40-60 °C) is generally safe. Always monitor for any signs of degradation, such as a change in color of the solution.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, as with any chemical, appropriate safety measures should be taken. This compound is a nitroaromatic compound, and such compounds can have potential health hazards. It is advisable to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide
This guide addresses common problems encountered when dissolving this compound and provides systematic solutions.
Problem 1: The compound is not dissolving in the chosen solvent at room temperature.
Caption: Troubleshooting workflow for initial dissolution failure.
Q5: I've tried sonicating and heating, but the compound still won't dissolve. What should I do next?
A5: If physical methods like sonication and gentle heating are insufficient, the next step is to reconsider your solvent choice. As indicated in the workflow above, switching to a stronger polar aprotic solvent like DMSO or DMF is recommended. If you are already using one of these, you may need to explore more advanced techniques as outlined in the experimental protocols below.
Problem 2: The compound dissolves initially but then precipitates out of solution.
This can happen for several reasons, including a change in temperature, solvent evaporation, or when an antisolvent is added (e.g., adding an aqueous buffer to a DMSO stock solution).
Q6: My compound precipitated after I diluted my DMSO stock solution with an aqueous buffer. How can I prevent this?
A6: This is a common issue for poorly water-soluble compounds. Here are some strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to work with a more dilute final solution.
-
Optimize the co-solvent ratio: Instead of a large dilution, try a stepwise addition of the aqueous buffer to your DMSO stock while vortexing. You may need to maintain a higher percentage of the organic co-solvent in your final solution.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to keep the compound in solution.[4]
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pH adjustment: If your final application allows, adjusting the pH of the aqueous buffer may improve solubility, especially for ionizable compounds.
References
work-up procedures to remove impurities from 6-Nitroquinazoline
This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 6-Nitroquinazoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Work-up | Incomplete extraction of the product from the aqueous layer. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent. Perform multiple extractions (3-4 times) with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery. |
| Precipitation of the product during extraction. | If the product is poorly soluble in the extraction solvent, try a different solvent or a solvent mixture. Warming the separatory funnel slightly may help, but be cautious with volatile solvents. | |
| Oily or Gummy Product Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of low-melting point impurities. | Attempt to triturate the oily product with a non-polar solvent like hexanes or pentane to induce crystallization and wash away soluble impurities. | |
| Colored Impurities Present in the Final Product | Presence of nitrophenolic byproducts or other colored impurities. | Wash the organic layer with a mild aqueous basic solution, such as 5% sodium bicarbonate, to remove acidic impurities.[1] If the color persists, consider treatment with activated carbon followed by filtration before final crystallization. |
| Oxidation of the compound. | Minimize exposure to air and light during the work-up and purification process. Use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial. | |
| Product Fails to Crystallize | The compound is highly soluble in the chosen solvent. | Try a different solvent or a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] |
| Presence of impurities inhibiting crystallization. | Further purify the material using column chromatography before attempting recrystallization. | |
| Multiple Spots on TLC After Purification | Inadequate separation during column chromatography. | Optimize the mobile phase for column chromatography. A common starting point for nitroaromatic compounds is a mixture of ethyl acetate and hexane.[3] A lower polarity eluent will generally provide better separation. |
| Degradation of the product on silica gel. | If the compound is sensitive to acid, consider using neutral alumina for column chromatography or deactivating the silica gel by pre-treating it with a triethylamine solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, di-nitrated byproducts, and nitrophenolic compounds formed as side-products.[1][4]
Q2: What is a standard work-up procedure for a reaction mixture containing this compound?
A2: A general procedure involves quenching the reaction, followed by extraction.
-
Quenching: Carefully add the reaction mixture to water or an ice-water mixture.
-
Neutralization: Adjust the pH to neutral or slightly basic using a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: Which solvent is best for the recrystallization of this compound?
A3: Ethanol is a commonly used solvent for the recrystallization of quinazoline derivatives.[5] However, the ideal solvent should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Other potential solvents include methanol, isopropanol, or mixtures of ethyl acetate and hexane.
Q4: How can I effectively remove highly polar impurities?
A4: Highly polar impurities can often be removed by washing the organic extract with water. If they persist, column chromatography is the most effective method. Using a more polar eluent system can help to wash the desired, less polar product through the column while retaining the highly polar impurities on the stationary phase.
Q5: Is this compound stable to acidic or basic conditions during work-up?
A5: Quinazolines are generally stable under mild acidic and basic conditions. However, strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is advisable to neutralize the reaction mixture before extraction. Mild basic washes (e.g., with sodium bicarbonate solution) are generally safe and effective for removing acidic impurities.[1]
Experimental Protocols
Protocol 1: General Extraction and Washing Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
If the reaction was performed under acidic conditions, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with three portions of ethyl acetate.
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Combine the organic extracts and wash with one portion of deionized water, followed by one portion of brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
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Elute the column with an appropriate solvent system. For nitroaromatic compounds, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) is often effective.[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Process Visualization
Caption: Workflow for the work-up and purification of this compound.
References
- 1. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
enhancing the stability of 6-Nitroquinazoline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 6-Nitroquinazoline during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: I am observing a change in the color of my this compound sample during storage. What could be the cause?
A1: A change in color, such as darkening or yellowing, of your this compound sample can be an initial indicator of degradation. This could be triggered by several factors, including exposure to light, elevated temperatures, or humidity. Nitroaromatic compounds, in general, can be susceptible to photodegradation. It is also possible that the sample is reacting with contaminants in the storage vessel or the surrounding atmosphere.
Q2: My analytical results show a decrease in the purity of my this compound sample over time. How can I identify the degradation products?
A2: To identify the degradation products, a forced degradation study is recommended. This involves subjecting the this compound sample to various stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting degradation products can then be analyzed and characterized using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector, and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific degradation products for this compound are not extensively documented in public literature, general degradation pathways for related compounds suggest that the nitro group may be reduced to an amino group, or the quinazoline ring may undergo hydrolysis under harsh conditions.
Q3: I suspect my this compound sample is degrading. What are the recommended storage conditions to minimize this?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. Inert gas blanketing, such as with argon or nitrogen, can also be considered to displace oxygen and prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q4: What are the primary factors that affect the stability of this compound?
A4: The primary factors that can affect the stability of this compound include:
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Light: Exposure to UV or visible light can induce photochemical reactions.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Humidity: Moisture can facilitate hydrolytic degradation.
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pH: Although quinazolines are generally stable in cold dilute acidic and alkaline solutions, they can be susceptible to hydrolysis upon heating in these conditions.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
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Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided.[1]
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on the chemistry of quinazolines and nitroaromatic compounds, potential degradation pathways may include:
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Reduction of the nitro group: The nitro group is susceptible to reduction, which could lead to the formation of 6-aminoquinazoline.
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Hydrolysis of the quinazoline ring: Under harsh acidic or basic conditions, particularly with heating, the quinazoline ring may undergo cleavage.[2][3]
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Photodegradation: As a nitroaromatic compound, this compound may be prone to degradation upon exposure to light.[4][5]
Q6: How can I perform a forced degradation study for this compound?
A6: A forced degradation study for this compound should be conducted to evaluate its stability under various stress conditions. A general protocol is outlined in the "Experimental Protocols" section below. This study will help in identifying potential degradation products and developing a stability-indicating analytical method.
Q7: What is a stability-indicating analytical method, and why is it important for this compound?
A7: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. It is crucial for assessing the stability of the compound during storage and in formulated products, ensuring the safety and efficacy of potential drug candidates.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under various storage conditions. Researchers are advised to perform their own stability studies to determine the shelf-life and optimal storage conditions for their specific material and formulation.
The following table outlines the typical stress conditions used in forced degradation studies for pharmaceutical compounds. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[3][5][6]
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature or 50-60°C for up to 7 days. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature or 50-60°C for up to 7 days. |
| Oxidation | 0.1% to 3% H₂O₂ | Room temperature for up to 7 days. |
| Thermal Degradation | Dry Heat | 50-70°C. |
| Photostability | UV and Visible Light | Exposure to not less than 1.2 million lux hours and 200 watt-hours/m². |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
Neutralize the samples with an appropriate amount of base before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with an appropriate amount of acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and analyze at different time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 70°C.
-
Analyze the sample at different time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all samples by a suitable analytical method, such as HPLC with a PDA or MS detector, to determine the extent of degradation and to profile the degradation products.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential mechanism of action of this compound derivatives in inhibiting TNF-α production.[1]
References
- 1. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Suzuki Coupling with 6-Nitroquinazoline Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 6-nitroquinazoline derivatives. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or complete failure of a Suzuki coupling reaction with this compound derivatives?
Low yields or reaction failures typically stem from a few key areas:
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Inactive Catalyst: The Pd(0) active species may not have been generated efficiently from the precatalyst, or it may have decomposed.
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Reagent Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (hydrolysis) before coupling occurs.[1][2]
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Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine ligands and the palladium catalyst, as well as promoting undesirable homocoupling of the boronic acid.[2][3]
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Sub-optimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical and highly interdependent. An inappropriate combination can halt the reaction.[4]
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Poor Solubility: The this compound substrate or other reagents may have poor solubility in the chosen solvent system, preventing them from participating effectively in the reaction.[5]
Q2: How does the strongly electron-withdrawing nitro group affect the reaction?
The nitro group has a significant electronic effect. Generally, electron-withdrawing groups on the aryl halide partner (the this compound) increase its reactivity toward the rate-determining oxidative addition step with the Pd(0) catalyst.[6][7] However, recent studies have shown that the Ar–NO2 bond itself can be cleaved and participate in the coupling, treating the nitroarene as the electrophile.[8][9][10][11] This requires specific and highly active catalytic systems, such as those using bulky biarylphosphine ligands (e.g., BrettPhos).[8][9][11]
Q3: Which catalyst and ligand system is best for coupling with this compound derivatives?
There is no single "best" system, as the optimal choice depends on the specific coupling partners. However, for electron-deficient heterocycles like 6-nitroquinazolines, catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps.[12]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and BrettPhos are often effective.[8][12]
-
Recommended Palladium Sources: Pre-formed palladium(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) or a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with the chosen ligand are standard.[2][6]
Q4: How do I choose the right base and solvent?
The base is required to activate the boronic acid for the transmetalation step.[13][14] The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Bases: A screening of bases is often necessary. Common choices include inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[15] Cs2CO3 is often very effective but more expensive, while K3PO4 is a strong base suitable for many challenging couplings.[15][16]
-
Solvents: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and DMF are common, often in combination with water to help dissolve the inorganic base.[17] The choice of solvent can sometimes influence reaction selectivity and rate.[18][19] For substrates with poor solubility, a higher boiling point solvent like DMF or dioxane may be necessary.[5]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: My reaction shows little to no conversion of my this compound starting material. What should I check first?
A: When faced with low or no conversion, a systematic check of the reaction components and conditions is necessary. The primary suspects are the catalyst's activity, the integrity of the reagents, and the reaction environment.
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) source, it must be reduced in situ to Pd(0). Precatalysts are often more reliable.[2] Consider trying a different, more active ligand like SPhos or a Buchwald precatalyst.
-
Degassing: Oxygen is detrimental. Ensure your solvent and reaction mixture were thoroughly degassed using a reliable method like freeze-pump-thaw (for sealed tube reactions) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[20]
-
Base and Water Content: The base is crucial. Ensure it is finely powdered and anhydrous if required by the protocol. For many Suzuki reactions, a small amount of water is necessary to dissolve the base and facilitate the catalytic cycle.[21] If running an anhydrous reaction, ensure your solvent is truly dry.
-
Boronic Acid Quality: Boronic acids can degrade upon storage. Confirm the purity of your boronic acid. If protodeboronation is suspected, consider switching to a more stable boronic ester (e.g., a pinacol ester).[22][23]
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition, especially with less reactive coupling partners. Ensure your reaction is heated to the target temperature.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Formation of Side Products
Q: My main side product is the homocoupled biaryl from my boronic acid. How can I prevent this?
A: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][3]
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Improve Degassing: This is the most critical step. Oxygen can facilitate the oxidative process that leads to homocoupling.[2][3]
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Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) salt like Pd(OAc)2 requires an initial reduction step to generate the active Pd(0) catalyst. If this is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd(PPh3)4 or a precatalyst that cleanly generates Pd(0) can minimize this side reaction.[2]
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Try reducing the equivalents of boronic acid.
Q: I am observing a significant amount of protodeboronation (my boronic acid is being replaced by hydrogen). What causes this and how can I fix it?
A: Protodeboronation is the hydrolysis of the C-B bond and is a frequent issue, especially with electron-rich or heteroaryl boronic acids.[1]
-
Use Boronic Esters: The most effective solution is often to replace the boronic acid with a more stable boronate ester, such as a pinacol or MIDA ester.[22][23] These esters are more resistant to premature hydrolysis and release the boronic acid slowly into the reaction mixture under the basic conditions, keeping its ambient concentration low.[22]
-
Minimize Water: While some water is often necessary, an excessive amount can accelerate hydrolysis. Try reducing the amount of water or switching to a different base/solvent system that requires less water.
-
Use a Milder Base: Strong bases can sometimes promote protodeboronation. Consider screening milder bases like KF or K2CO3.[14]
Q: My starting this compound is being converted back to a de-halogenated or de-nitrated product. What is happening?
A: This side reaction is typically caused by a competing reduction pathway. After oxidative addition of the this compound to the palladium center, the resulting intermediate can react with a hydride source in the mixture instead of the boronic acid.[2]
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Choice of Base/Solvent: Amine bases or alcohol solvents can sometimes act as hydride donors. If you are using these, consider switching to an inorganic base (e.g., K3PO4) and an aprotic solvent (e.g., dioxane, toluene).[2]
-
Increase Boronic Acid Concentration: Ensure the transmetalation step is fast enough to outcompete the reduction pathway. A modest increase in the equivalents of the boronic acid derivative may help.
Caption: Competing reaction pathways in Suzuki coupling.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
This table provides general starting points for optimizing the Suzuki coupling of a 6-halo-nitroquinazoline with an arylboronic acid.
| Component | Recommendation 1 (Standard) | Recommendation 2 (Challenging Substrates) | Rationale |
| Substrate | 6-Bromo-2-R-quinazoline | 6-Chloro-2-R-quinazoline | Bromides are generally more reactive than chlorides.[6] |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Buchwald G3/G4 Precatalyst (1-3 mol%) | Precatalysts ensure efficient generation of the active Pd(0) species.[12] |
| Ligand | SPhos (1.1 eq. to Pd) | BrettPhos (1.1 eq. to Pd) | Bulky, electron-rich ligands are needed for electron-deficient heterocycles.[8][11] |
| Boron Reagent | Arylboronic Acid (1.5 eq.) | Arylboronic Pinacol Ester (1.5 eq.) | Esters provide stability against protodeboronation.[23][24] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄ (2-3 eq.) | K₃PO₄ is a stronger base, often effective in difficult couplings.[16] |
| Solvent | Dioxane/H₂O (5:1) | Toluene or DMF (anhydrous if using ester) | Solvent choice depends on substrate solubility and water sensitivity.[5] |
| Temperature | 80-100 °C | 100-130 °C | Higher temperatures may be required, especially for C-Cl activation.[8] |
General Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of a 6-bromo-nitroquinazoline derivative. Caution: This procedure should be performed by a trained chemist in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the 6-bromo-nitroquinazoline (1.0 eq.), the arylboronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to remove oxygen.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture, to achieve a ~0.1 M concentration of the limiting reagent) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos G3, 0.02 eq.) and add it to the reaction mixture under a positive pressure of inert gas. Alternatively, if using a Pd source and separate ligand, add them at this stage.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. [PDF] Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Nitroquinazoline and 7-Nitroquinazoline Isomers
In the landscape of medicinal chemistry, quinazoline derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities, most notably as potent anticancer agents. The strategic placement of substituents on the quinazoline core can significantly modulate their pharmacological profiles. This guide provides a comparative overview of the biological activities of two isomeric forms: 6-nitroquinazoline and 7-nitroquinazoline, with a focus on their anticancer properties, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors.
While extensive research has been conducted on this compound derivatives, providing a wealth of quantitative data, the exploration of 7-nitroquinazoline analogues is less documented in publicly available literature. This guide collates the existing data to offer an objective comparison, highlighting the current state of knowledge and identifying areas for future investigation.
Quantitative Analysis of Biological Activity
The following table summarizes the reported in vitro anticancer and EGFR inhibitory activities of various this compound derivatives. Due to a lack of directly comparable quantitative data for 7-nitroquinazoline derivatives in the reviewed literature, a similar table for the 7-nitro counterparts could not be constructed.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Substitution at C4-position | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 6c | Substituted anilino | HCT-116 (Colon Cancer) | 0.08 | [1][2][3][4] |
| Compound 6c | Substituted anilino | A549 (Lung Cancer) | 0.15 | [1][2][3][4] |
| Compound 6c | EGFR (Wild Type) | 0.05 | [1][2][3][4] | |
| Compound 6c | EGFR (T790M mutant) | 0.03 | [1][2][3][4] | |
| Derivative VIIa | Benzylidene derivative | EGFR | 0.0469 | [1] |
| Derivative VIIb | Benzylidene derivative | EGFR | 0.0534 | [1] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the biological activity. Lower IC50 values indicate higher potency.
Biological Profile of this compound Derivatives
Research has extensively focused on 4-anilino-6-nitroquinazoline derivatives as inhibitors of EGFR tyrosine kinase. The nitro group at the 6-position is often incorporated to modulate the electronic properties of the quinazoline ring system, which can influence binding affinity to the target protein. Studies have shown that these compounds exhibit potent cytotoxic activity against a range of cancer cell lines, including those with EGFR mutations that confer resistance to first-generation inhibitors.[1][2][3][4] The mechanism of action is primarily attributed to the inhibition of EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.
Biological Profile of 7-Nitroquinazoline Derivatives
Indirect Comparative Analysis
Lacking a direct head-to-head comparison, we can infer potential differences based on the established SAR of quinazoline inhibitors. The ATP-binding site of EGFR, the target for these inhibitors, has specific regions that interact with the quinazoline core. The N1 atom of the quinazoline ring typically forms a key hydrogen bond with the hinge region of the kinase domain. The electronic properties of the benzene part of the quinazoline ring, influenced by substituents at positions 6 and 7, can modulate the basicity of this N1 atom and overall binding affinity.
The potent activity of this compound derivatives suggests that an electron-withdrawing group at this position is well-tolerated and may even be beneficial for interaction with the receptor. It is plausible that placing the nitro group at the 7-position could lead to a different binding orientation or affinity due to altered electronic distribution and potential steric clashes. However, without experimental evidence, it is impossible to definitively conclude whether 7-nitroquinazolines would be more or less active than their 6-nitro counterparts. The current body of research strongly supports the this compound scaffold as a promising starting point for the design of potent EGFR inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of nitroquinazoline derivatives.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Materials: Recombinant human EGFR enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Protocol:
-
The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
The EGFR enzyme and the peptide substrate are mixed in the kinase buffer.
-
The compound dilutions are added to the enzyme-substrate mixture in the 96-well plate and incubated for a short period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Materials: Cancer cell lines (e.g., A549, HCT-116), cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer).
-
Protocol:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
-
Visualizing the Mechanisms and Workflows
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating nitroquinazoline derivatives.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Nitroquinazoline and Other Biologically Active Nitroaromatic Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 6-Nitroquinazoline and other significant nitroaromatic heterocyclic compounds, namely Metronidazole, Nitrofurantoin, 6-Nitroquinoline, and Megazol. The objective is to offer a comprehensive resource detailing their physicochemical properties, synthesis, biological activities, and mechanisms of action, supported by experimental data and detailed protocols.
Physicochemical Properties
The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key properties of the selected nitroaromatic heterocycles.
| Property | This compound | Metronidazole | Nitrofurantoin | 6-Nitroquinoline | Megazol |
| Molecular Formula | C₈H₅N₃O₂ | C₆H₉N₃O₃ | C₈H₆N₄O₅ | C₉H₆N₂O₂ | C₆H₆N₆O₂S |
| Molecular Weight ( g/mol ) | 175.15 | 171.15 | 238.16 | 174.16 | 226.23 |
| Melting Point (°C) | 174.5 - 175 | 159 - 163 | 270 - 272 (decomposes) | 151 - 153 | ~275 (decomposes) |
| LogP (Octanol/Water) | 0.8 | -0.02 | -0.5 | 1.8 | -0.3 (estimated) |
| Water Solubility | Sparingly soluble | 10 g/L at 20°C | Very slightly soluble | Slightly soluble | Poorly soluble |
| pKa | 4.04 (predicted) | 2.5 | 7.2 | 2.8 (predicted) | 6.5 (predicted) |
Synthesis Overview
The synthesis of these heterocycles often involves multi-step processes. This compound, for instance, can be synthesized from the cyclocondensation of 2-amino-5-nitrobenzoic acid with formamide. This common synthetic route highlights a fundamental approach to building the quinazoline core.
Caption: General Synthesis of 6-Nitroquinazolin-4(3H)-one.
Other nitroaromatic heterocycles are synthesized through various established routes:
-
Metronidazole: Typically synthesized from 2-methylimidazole through nitration followed by N-alkylation with ethylene oxide or 2-chloroethanol.
-
Nitrofurantoin: Prepared by the condensation of 5-nitrofurfural diacetate with 1-aminohydantoin.
-
6-Nitroquinoline: Often synthesized by the nitration of quinoline using a mixture of nitric and sulfuric acids.
-
Megazol: Can be synthesized from 1-methyl-2-amino-5-nitroimidazole, which is converted to a diazonium salt and then reacted with 2-amino-1,3,4-thiadiazole.
Biological Activities
The presence of the nitro group is crucial for the biological activity of these compounds, which often function as prodrugs activated by microbial or parasitic nitroreductases. This selective activation is key to their therapeutic window.
These compounds exhibit a broad spectrum of activity against bacteria and protozoa, particularly those residing in anaerobic or microaerophilic environments where nitroreductase enzymes are prevalent.
| Compound | Organism | MIC / EC₅₀ | Reference |
| Metronidazole | Bacteroides fragilis | 0.12 - 4 µg/mL | |
| Trichomonas vaginalis | 0.02 - 2.5 µg/mL | ||
| Nitrofurantoin | Escherichia coli | 1 - 128 µg/mL | |
| Staphylococcus pseudintermedius | 4 - 16 µg/mL | ||
| Enterococcus faecium | 32 - 512 µg/mL | ||
| 6-Nitroquinoline | Various Bacteria | Activity reported, specific MICs vary | |
| Megazol | Trypanosoma brucei | EC₅₀: 0.01 µg/mL (0.044 µM) | |
| Trypanosoma cruzi | Activity demonstrated |
The hypoxic environment of solid tumors, where oxygen levels are low, creates a favorable condition for the reductive activation of nitroaromatic compounds. This has led to their investigation as hypoxia-activated prodrugs for cancer therapy.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivatives | A549 (Lung Carcinoma) | Varies by derivative | |
| HCT-116 (Colon Carcinoma) | Varies by derivative | ||
| Metronidazole | Various tumor cells | Generally low cytotoxicity, used as radiosensitizer | |
| Nitrofurantoin | HL-60 (Leukemia) | ~25 µM | |
| Colon, Cervical, Prostate Cancer Lines | Cytotoxicity demonstrated | ||
| Megazol | V79 (Chinese Hamster Lung) | ~300 µM |
Mechanism of Action: Reductive Activation
The primary mechanism of action for most nitroaromatic heterocycles involves the enzymatic reduction of the nitro group to form cytotoxic radical species. This process is catalyzed by nitroreductase (NTR) enzymes, which are abundant in anaerobic bacteria, certain parasites, and hypoxic tumor cells, but largely absent in mammalian cells under normal oxygen conditions.
The reduction is a multi-step process that generates nitroso and hydroxylamine intermediates, as well as a nitro radical anion. These reactive species can induce cellular damage through various mechanisms, most notably by causing DNA strand breaks and oxidative stress.
Caption: Bioactivation pathway of nitroaromatic prodrugs.
This reductive activation leads to the generation of highly reactive intermediates that damage critical biomolecules. The resulting DNA damage, including strand breaks and adduct formation, disrupts replication and transcription, ultimately leading to cell death.
Experimental Protocols
Herein are detailed protocols for key assays used to evaluate the biological performance of these compounds.
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
MTT Solvent: 4 mM HCl, 0.1% NP40 in isopropanol.
-
96-well plates.
-
Test compound stock solutions.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Antimicrobial stock solution.
Procedure:
-
Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last dilution well.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This dilutes the antimicrobial agent to its final test concentration. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
This assay measures the activity of nitroreductase by monitoring the oxidation of NADH to NAD⁺, which is coupled to the reduction of a nitroaromatic substrate. The decrease in NADH concentration is measured spectrophotometrically or fluorometrically.
Materials:
-
Purified nitroreductase enzyme or cell lysate.
-
Nitroaromatic substrate (e.g., this compound).
-
NADH solution (e.g., 40 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well UV-transparent or black microplate.
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, the nitroaromatic substrate (e.g., 20 µM), and the enzyme source (e.g., 70 nM purified enzyme).
-
Initiate Reaction: Start the reaction by adding NADH to a final concentration of 40 µM. The total reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (for spectrophotometry) or the decrease in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. The enzyme activity is proportional to this rate and can be quantified using the extinction coefficient of NADH. One unit of nitroreductase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
6-Nitroquinazoline-Based Antimalarials: A Comparative Guide on In Vitro and In Vivo Efficacy
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel antimalarial agents. Among the promising scaffolds under investigation, 6-nitroquinazoline derivatives have demonstrated significant potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals.
In Vitro Efficacy Against Plasmodium falciparum
A key study by Kabri et al. in the European Journal of Medicinal Chemistry detailed the synthesis and in vitro antiplasmodial activity of a series of 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine derivatives. The compounds were evaluated against the W2 chloroquine-resistant strain of P. falciparum.
Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of the most active this compound derivatives against the P. falciparum W2 strain, along with their cytotoxicity (IC50) against human cell lines (K562 and HepG2) and their corresponding selectivity indexes (SI).
| Compound ID | Substitution on Phenyl Ring | Antiplasmodial IC50 (µM) on P. falciparum W2 | Cytotoxicity IC50 (µM) on K562 cells | Cytotoxicity IC50 (µM) on HepG2 cells | Selectivity Index (SI) vs. K562 | Selectivity Index (SI) vs. HepG2 |
| Compound A | 3-chloro | 0.95 | >125 | >100 | >131 | >105 |
| Compound B | 3-fluoro | 1.3 | >125 | >100 | >96 | >77 |
| Chloroquine | (Reference) | 0.5 µM (W2 strain) | - | - | - | - |
| Doxycycline | (Reference) | 15 µM (W2 strain) | - | - | - | - |
Data extracted from Kabri et al., Eur J Med Chem. 2010.[1][2]
The structure-activity relationship analysis revealed that the 6-nitro-2-(tosylmethyl)-N-(3-substituted-phenyl)-quinazolin-4-amine scaffold is crucial for the observed antiplasmodial activity.[1][2] Notably, compounds with a halogen substitution (chloro or fluoro) at the 3-position of the N-phenyl ring exhibited the most potent activity against the chloroquine-resistant W2 strain.[1][2] Furthermore, these lead compounds displayed a high selectivity index, indicating low toxicity to human cell lines at effective antimalarial concentrations.[1][2]
Experimental Protocols: In Vitro Assays
In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of the this compound derivatives was determined using a standardized protocol against the chloroquine-resistant W2 strain of P. falciparum.
-
Parasite Culture: P. falciparum was cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Assay Principle: The assay is based on the measurement of parasite growth by quantifying the activity of parasite-specific lactate dehydrogenase (pLDH).
-
Procedure:
-
A suspension of parasitized red blood cells (2.5% hematocrit, 0.5% parasitemia) was distributed into 96-well microplates.
-
The test compounds, previously dissolved in DMSO and diluted to various concentrations, were added to the wells.
-
The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates were frozen and thawed to lyse the cells.
-
The pLDH activity was measured by adding a substrate solution and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The IC50 values were calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the K562 (human myelogenous leukemia) and HepG2 (human hepatoma) cell lines.
-
Cell Culture: The human cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum.
-
Assay Principle: The assay measures the metabolic activity of viable cells using a colorimetric method (e.g., MTT assay).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The test compounds at various concentrations were added to the wells.
-
The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
A reagent (e.g., MTT) was added, which is converted to a colored product by metabolically active cells.
-
The absorbance of the colored product was measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The IC50 values were determined from the dose-response curves.
In Vivo Efficacy of Quinazoline-Based Antimalarials
While specific in vivo efficacy data for the 6-nitro-2-(tosylmethyl)-N-phenyl-quinazolin-4-amine series is not yet publicly available, the general class of quinazoline derivatives has been investigated in murine malaria models. The standard protocol for assessing in vivo antimalarial activity is the 4-day suppressive test.
Experimental Protocol: 4-Day Suppressive Test
This test is a standard method to evaluate the in vivo antimalarial activity of compounds in a murine model infected with Plasmodium berghei.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Strain: A chloroquine-sensitive or resistant strain of P. berghei.
-
Procedure:
-
Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Two to four hours after infection, the test compounds are administered orally or via another appropriate route.
-
Treatment is continued daily for four consecutive days.
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
-
Data Analysis: The percentage of parasite suppression is calculated for each dose group relative to an untreated control group. The 50% effective dose (ED50) can be determined from the dose-response data.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates the typical workflow for the discovery and initial evaluation of novel antimalarial compounds like the this compound derivatives.
Conclusion and Future Directions
The in vitro data strongly supports the potential of this compound-based compounds as a promising new class of antimalarials, particularly against chloroquine-resistant P. falciparum. The lead compounds identified by Kabri et al. exhibit potent antiplasmodial activity and favorable selectivity profiles.[1][2]
The critical next step for this class of compounds is the evaluation of their in vivo efficacy in established murine malaria models. The 4-day suppressive test will be instrumental in determining their potential for further development. Future research should also focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo activity and exploring their mechanism of action to better understand their therapeutic potential and to anticipate and counteract potential resistance mechanisms.
References
The Evolving Landscape of 6-Nitroquinazoline Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) studies of 6-nitroquinazoline derivatives reveals a versatile scaffold with significant potential in oncology, inflammation, and infectious diseases. Researchers have extensively modified the this compound core, yielding compounds with potent inhibitory activity against key biological targets. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
Targeting Cancer: EGFR and VEGFR Kinase Inhibition
A primary focus of SAR studies on this compound derivatives has been the development of anticancer agents, particularly inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. These enzymes are critical components of signaling pathways that drive tumor growth and angiogenesis.
Recent research has led to the synthesis of numerous 6-nitro-4-substituted quinazoline derivatives, with detailed evaluations of their EGFR inhibitory activity and cytotoxicity against various cancer cell lines.[1][2] One notable study synthesized twenty such compounds and found that compound 6c exhibited superior or nearly equal cytotoxicity compared to the established EGFR inhibitor gefitinib, alongside a favorable safety profile.[1][2] This compound was also found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[1][2] Molecular docking studies have provided insights into the binding modes of these active compounds within the EGFR active site.[1][2]
The general SAR for quinazoline-based EGFR inhibitors highlights the importance of the 4-anilinoquinazoline core for binding to the kinase hinge region. Substitutions at the 6- and 7-positions with long chains can enhance solubility, while modifications to the 4-anilino moiety can improve potency and selectivity.[3][4]
Below is a logical diagram illustrating the key structural elements influencing the activity of this compound derivatives as EGFR inhibitors.
Caption: Key SAR insights for this compound EGFR inhibitors.
Anti-inflammatory Potential: Dual Inhibition of TNF-α and T-Cell Proliferation
Beyond oncology, this compound derivatives have demonstrated potential as anti-inflammatory agents. A study focused on their ability to dually inhibit tumor necrosis factor-alpha (TNF-α) production and T-cell proliferation, two key processes in inflammatory responses.[5] The SAR in this series revealed that an unsubstituted piperazine ring at the 7-position was essential for both activities.[5][6] Specifically, compounds with 4-fluorophenyl and 3,4-difluorophenyl moieties at the 4-position showed potent suppression of both TNF-α production and T-cell proliferation with low cytotoxicity.[5] Furthermore, these compounds demonstrated in vivo efficacy, significantly inhibiting lipopolysaccharide-induced TNF-α production in mice upon oral administration.[5]
Antiparasitic Applications: Targeting Trypanosoma cruzi
The therapeutic potential of this scaffold extends to infectious diseases. A series of this compound derivatives were synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[7] This highlights the broad biological activity of the this compound core and suggests that with further optimization, it could yield novel antiparasitic drugs.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of representative this compound derivatives from various studies.
| Compound ID | Target/Assay | Cell Line(s) | IC50/Activity | Reference |
| 6c | EGFR Inhibition | HCT-116, A549 | Superior to gefitinib | [1][2] |
| 5d | TNF-α Production | - | Significant inhibition | [5] |
| 5f | TNF-α Production | - | Significant inhibition | [5] |
| 5e | EGFR Kinase Inhibition | - | 14 nM | [8] |
| Compound 23 | EGFR Kinase Inhibition | A431 | 4.0 µM | [4] |
| Compound 26 | EGFR Kinase Inhibition | - | Wild-type: 96 nM, T790M: 28 nM, L858R: 55 nM | [4] |
Experimental Protocols
A general workflow for the evaluation of this compound derivatives as anticancer agents is depicted below.
Caption: General workflow for anticancer evaluation.
EGFR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against EGFR is typically determined using a kinase assay kit. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Viability (MTT) Assay
The cytotoxicity of the this compound derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with different concentrations of the test compounds, and the cell viability is determined after a specific incubation period.
In Vivo Xenograft Model
To evaluate the in vivo anticancer efficacy, human cancer cells are typically implanted into immunodeficient mice to establish a xenograft tumor model. Once the tumors reach a certain size, the mice are treated with the test compound, a vehicle control, and a positive control drug. Tumor growth is monitored over time to assess the compound's ability to inhibit tumor progression.[5]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities. The SAR studies highlighted in this guide underscore the importance of specific structural modifications in tuning the potency and selectivity of these compounds for various therapeutic targets. As research continues to uncover the full potential of this versatile scaffold, it is likely that this compound derivatives will play an increasingly important role in the development of novel therapeutics.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 6-Nitroquinazolines: Dual-Acting Compounds with Inhibitory Activities toward both TNF-α Production and T Cell Proliferation [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-Nitroquinazoline-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing targeted therapies. This guide provides a comparative analysis of the cross-reactivity profile of 6-nitroquinazoline-based inhibitors, offering insights into their therapeutic potential and off-target effects. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document serves as a critical resource for informed decision-making in drug discovery.
The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival. While achieving high potency against the primary target is a key objective, assessing the broader kinome-wide selectivity is equally crucial to anticipate potential polypharmacology and off-target toxicities. This guide focuses on a representative this compound-based inhibitor, herein referred to as "Derivative 6," and compares its cross-reactivity profile with established EGFR inhibitors that share the quinazoline core: Gefitinib and Erlotinib.
Comparative Kinase Inhibition Profile
The table below summarizes the inhibitory activity (IC50 in nM) of Derivative 6 and the reference compounds, Gefitinib and Erlotinib, against a panel of selected kinases. This data highlights the potency and selectivity of these inhibitors.
| Kinase Target | Derivative 6 (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 64.8 | 26 - 37 | 2 |
| EGFR (L858R/T790M) | 305.4 | >10,000 | ~500 |
| c-Met | 137.4 | >10,000 | >10,000 |
| HER2 (ErbB2) | - | 3,700 | 350 |
| VEGFR2 | - | >10,000 | 1,100 |
| SRC | - | >100,000 | 1,000 |
| ABL1 | - | >10,000 | >10,000 |
| CDK2 | - | >10,000 | >10,000 |
Note: A hyphen (-) indicates that data for the specific kinase was not available in the reviewed literature for Derivative 6. The presented data for Gefitinib and Erlotinib is a compilation from various kinase panel screens and may show some variability between studies.
From the data, Derivative 6 demonstrates potent inhibition of wild-type EGFR and the clinically relevant L858R/T790M double mutant, which confers resistance to first-generation inhibitors like Gefitinib and Erlotinib.[1] Notably, Derivative 6 also exhibits significant activity against the c-Met kinase, suggesting a potential dual-inhibitory mechanism.[1] In contrast, Gefitinib and Erlotinib are highly selective for EGFR, with significantly weaker or no activity against the other kinases listed.[2][3]
Another this compound derivative, referred to as compound 6c, has demonstrated multi-kinase inhibitory activity against EGFR, VEGFR-2, HER2, and CDK2 with IC50 values of 0.083 µM, 0.076 µM, 0.138 µM, and 0.183 µM, respectively, further highlighting the potential for polypharmacology within this inhibitor class.
Experimental Protocols
The determination of inhibitor potency is critical for establishing a cross-reactivity profile. Below is a detailed methodology for a common in vitro kinase inhibition assay, the LanthaScreen™ Eu Kinase Binding Assay, which is frequently used to determine the binding affinity (and subsequently, the inhibitory concentration) of compounds against a panel of kinases.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound.
Materials:
-
Kinase of interest (e.g., purified recombinant human EGFR)
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the kinase)
-
Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum kinase inhibitor)
-
Test compound (e.g., Derivative 6) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.
-
Prepare a 4X solution of the tracer in assay buffer.
-
Prepare a 4X serial dilution of the test compound in DMSO, followed by a further dilution into assay buffer.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the 4X test compound solution.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.
-
Signaling Pathway Visualization
To provide context for the primary target of these inhibitors, the following diagram illustrates a simplified EGFR signaling pathway. Inhibition of EGFR by compounds like Derivative 6 blocks the downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cellular responses.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. The representative "Derivative 6" showcases a promising profile with activity against both wild-type and resistant mutant forms of EGFR, as well as the c-Met kinase. This dual-targeting capability could offer advantages in overcoming certain mechanisms of drug resistance. However, the broader cross-reactivity profile of this class of inhibitors warrants careful consideration and thorough investigation during preclinical development. As demonstrated by the multi-kinase activity of "compound 6c," the potential for off-target effects exists and necessitates comprehensive kinome-wide screening to fully characterize the selectivity and ensure a favorable therapeutic window. This guide underscores the importance of a multi-faceted approach, combining robust biochemical assays, detailed protocol reporting, and a clear understanding of the underlying biological pathways, to effectively evaluate and advance novel kinase inhibitors in the quest for more effective and safer cancer therapies.
References
biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines
A new class of 6-nitroquinazoline derivatives is demonstrating significant potential in overcoming resistance to existing cancer therapies. Extensive preclinical data reveals that these compounds, particularly the derivative coded as 6c, exhibit superior or comparable efficacy to the established EGFR inhibitor, gefitinib, especially against cell lines with acquired resistance. This guide provides a comprehensive comparison of this compound derivatives against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Performance Against Drug-Resistant Cancer Cell Lines
Recent studies have highlighted the potent anti-proliferative activity of novel 6-nitro-4-substituted quinazoline derivatives against colon (HCT-116) and lung (A549) cancer cell lines. The data underscores the potential of these compounds to address the clinical challenge of drug resistance, a major cause of treatment failure in cancer patients.
The most promising of these, compound 6c, has shown remarkable cytotoxicity, outperforming or matching the efficacy of gefitinib, a standard-of-care EGFR inhibitor.[1] Notably, compound 6c also demonstrated superior enzymatic inhibition of the T790M mutant EGFR, a common mechanism of acquired resistance to gefitinib.[2] This suggests that this compound derivatives could be effective in patients who have developed resistance to first-generation EGFR inhibitors.
Cytotoxicity Data (IC50 in µM)
| Compound | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| Compound 6c | 0.09 | 0.11 |
| Gefitinib | 8.32 | 8.42[3] |
| Doxorubicin | Not Reported | Not Reported |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for this compound derivatives and comparative gefitinib values are from the same study for consistency, where available.[1][2]
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound derivatives exert their anticancer effects primarily by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a key driver of tumor growth and proliferation, and its overactivation is common in many cancers.
By blocking EGFR, these compounds trigger a cascade of downstream events that ultimately lead to cancer cell death. The two primary mechanisms observed are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating.[1]
Experimental Protocols and Workflow
The evaluation of this compound derivatives involved a series of standard in vitro assays to determine their anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the this compound derivatives or control drugs (e.g., gefitinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, followed by staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results differentiate between live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cells.
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle, allowing for the detection of cell cycle arrest at specific phases.
Conclusion and Future Directions
The presented data strongly suggests that this compound derivatives, and compound 6c in particular, are promising candidates for the development of new anticancer therapies, especially for drug-resistant tumors. Their ability to effectively inhibit the EGFR T790M mutant warrants further investigation. Future studies should focus on in vivo efficacy and safety profiling of these compounds, as well as exploring their potential in combination with other anticancer agents to further enhance their therapeutic effect and overcome diverse mechanisms of drug resistance.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
validation of analytical methods for 6-Nitroquinazoline quantification
A comprehensive guide to the validation of analytical methods for the quantification of 6-Nitroquinazoline is presented below. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Experimental data from similar compounds, such as quinazoline derivatives and nitroaromatic compounds, have been used to provide a comparative analysis due to the absence of specific validated methods for this compound in the available literature.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis, offering high resolution and sensitivity.[1] When coupled with a UV-Vis detector, it provides a robust method for quantifying compounds with chromophores, such as this compound. For even higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2] UV-Vis Spectrophotometry, while simpler and more cost-effective, is generally less specific and may be suitable for the analysis of pure substances or simple mixtures.
Data Presentation
The following table summarizes the typical performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of compounds structurally related to this compound. These values are indicative and may vary depending on the specific experimental conditions.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 15% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are general and would require optimization and validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in the mobile phase.
-
For dosage forms, grind the tablets, accurately weigh a portion of the powder, and extract the drug with a suitable solvent, followed by filtration.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interference at the retention time of this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the correlation coefficient (R²).
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices like biological fluids (plasma, urine).
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and an internal standard would need to be determined and optimized.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and a suitable internal standard (e.g., an isotopically labeled analog).
-
Prepare calibration standards and quality control samples by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
-
-
Validation Parameters:
-
Validation should be performed according to regulatory guidelines (e.g., ICH M10).[3]
-
Selectivity and Specificity: Assessed by analyzing multiple sources of blank matrix to check for interferences.[3]
-
Matrix Effect: Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte.[3]
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.[3]
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels on different days.[3]
-
Carry-over, Dilution Integrity, and Stability: Also evaluated as part of a full validation.[3]
-
UV-Vis Spectrophotometry
This method is suitable for the quantification of this compound in pure form or in simple formulations without interfering excipients.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and soluble (e.g., methanol, ethanol, or a buffered aqueous solution). The solvent should be transparent in the wavelength range of interest.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over the UV-Vis range (e.g., 200-400 nm). The nitro group on an aromatic ring typically results in absorption in the UV region.[4]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
-
Validation Parameters:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by the standard addition method or by analyzing a sample of known concentration.
-
Precision: Evaluated by repeated measurements of a single sample.
-
LOD and LOQ: Can be calculated from the standard deviation of the blank or the calibration curve parameters.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: General Workflow of Analytical Method Validation.
References
- 1. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 2. LC-MS/MS quantitation of phytocannabinoids and their metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Assessing the Therapeutic Index of 6-Nitroquinazoline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. For novel anticancer agents, a high therapeutic index is paramount, indicating a wide margin between efficacy and adverse effects. This guide provides a comparative assessment of the therapeutic index of emerging 6-nitroquinazoline-based compounds, a class of molecules that has demonstrated significant potential as anticancer agents, primarily through the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.
Comparative Efficacy and Cytotoxicity
Recent studies have focused on the synthesis and in vitro evaluation of novel this compound derivatives. These compounds have shown promising cytotoxic activity against various cancer cell lines. A key aspect of assessing their therapeutic potential lies in comparing their efficacy against cancer cells to their toxicity towards normal cells.
One notable study synthesized a series of twenty 6-nitro-4-substituted quinazolines and evaluated their EGFR inhibitory activity and cytotoxicity.[1][2] The results for a selection of the most potent compounds are summarized below, comparing their half-maximal inhibitory concentration (IC50) against human colon carcinoma (HCT-116) and lung carcinoma (A549) cell lines with their cytotoxicity against normal human fetal lung fibroblast cells (WI-38). This comparison provides an in vitro estimation of the therapeutic index.
| Compound ID | HCT-116 IC50 (µM) | A549 IC50 (µM) | WI-38 IC50 (µM) | In Vitro Selectivity Index (WI-38 IC50 / Cancer Cell IC50) |
| 6c | 0.08 ± 0.003 | 0.11 ± 0.005 | >10 | >125 (HCT-116), >90.9 (A549) |
| 6d | 0.12 ± 0.006 | 0.15 ± 0.007 | >10 | >83.3 (HCT-116), >66.7 (A549) |
| 9c | 0.15 ± 0.007 | 0.18 ± 0.009 | >10 | >66.7 (HCT-116), >55.6 (A549) |
| Gefitinib | 0.10 ± 0.004 | 0.13 ± 0.006 | >10 | >100 (HCT-116), >76.9 (A549) |
Data synthesized from Farag, A. B., et al. (2024).[1][2]
The data indicates that compound 6c exhibits superior or nearly equal cytotoxicity against the tested cancer cell lines compared to the established EGFR inhibitor, Gefitinib, while also demonstrating a favorable safety profile with high selectivity towards cancer cells over normal fibroblasts.[1][2]
Another study on novel quinazoline derivatives, while not exclusively focused on 6-nitro compounds, highlighted a compound (compound 18) with an IC50 of 0.85 µM against MGC-803 cells and, importantly, an IC50 of 26.75 µM against the normal human gastric epithelial cell line GES-1, resulting in a selectivity index of approximately 32. An acute toxicity assay in mice for this compound showed no death or obvious pathological damage, underscoring its potential for a favorable therapeutic window.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-based compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vivo Acute Toxicity Study (LD50 Determination)
This study determines the median lethal dose (LD50), the dose of a substance that is lethal to 50% of the test animal population.
Procedure:
-
Animal Model: Use healthy, adult Swiss albino mice (6-8 weeks old), divided into groups of six.
-
Compound Administration: Administer the this compound-based compounds intraperitoneally or orally at different dose levels. A control group receives the vehicle only.
-
Observation: Observe the animals for 14 days for any signs of toxicity, such as changes in behavior, body weight, and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many of these compounds is the inhibition of the EGFR signaling pathway, which is crucial for cell growth and proliferation. The experimental workflow for assessing the therapeutic index involves a multi-step process from in vitro screening to in vivo validation.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound compounds.
Figure 2: Experimental workflow for assessing the therapeutic index of this compound compounds.
Conclusion
The available data suggests that this compound-based compounds represent a promising class of anticancer agents with the potential for a high therapeutic index. The in vitro studies demonstrate significant cytotoxicity against cancer cell lines with high selectivity over normal cells. However, a comprehensive assessment of the therapeutic index necessitates further in vivo studies to determine the LD50 and effective dose (ED50) in animal models. The methodologies and workflows presented in this guide provide a framework for the continued evaluation and development of these compounds as safe and effective cancer therapeutics. Future research should focus on bridging the gap between in vitro efficacy and in vivo toxicity to firmly establish the therapeutic window of these promising drug candidates.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
6-Nitroquinazoline Derivatives as Antimalarial Agents: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals benchmarking the performance of emerging 6-nitroquinazoline derivatives against established antimalarial drugs. This report synthesizes available preclinical data, outlines key experimental methodologies, and provides a framework for future comparative studies.
While the quest for novel antimalarial agents continues, quinazoline scaffolds have emerged as a promising area of research. This guide focuses on a specific subset, this compound derivatives, and evaluates their potential by benchmarking against the well-established antimalarial drugs, chloroquine and artemisinin. Due to the limited publicly available data specifically detailing the antiplasmodial activity of this compound derivatives, this guide will primarily present a framework for comparison, including established data for benchmark drugs and detailed experimental protocols that should be employed for a robust evaluation of these emerging compounds.
Performance Snapshot: Benchmarking Against Gold Standards
A direct quantitative comparison of this compound derivatives with chloroquine and artemisinin is hampered by the current lack of specific published data on their antiplasmodial efficacy. However, a robust benchmarking process would require the generation of data sets as outlined in the tables below. These tables present established in vitro and in vivo data for chloroquine and artemisinin, serving as a reference for the evaluation of novel this compound compounds.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Citation(s) |
| This compound Derivative (Example) | e.g., 3D7 (Chloroquine-sensitive) | Data not available | |
| e.g., K1 (Chloroquine-resistant) | Data not available | ||
| Chloroquine | 3D7 (Chloroquine-sensitive) | < 15 | [1][2] |
| FCR3 (Chloroquine-resistant) | > 100 | [1][2] | |
| K1 (Chloroquine-resistant) | 275 ± 12.5 | ||
| Artemisinin | 3D7 | ~5 x 10^5 | [3] |
| 3D7 | 26.6 | [4] |
Table 2: In Vitro Cytotoxicity (CC50)
| Compound | Mammalian Cell Line | CC50 (µM) | Citation(s) |
| This compound Derivative (Example) | e.g., HEK293, HepG2 | Data not available | |
| Chloroquine | H9C2 | 17.1 (72h) | [5] |
| HEK293 | 9.883 (72h) | [5] | |
| Vero | 92.35 (72h) | [5] | |
| HeLa | > 50 (24h), > 1 (48-72h) | [6] | |
| Artemisinin | Ehrlich Ascites Tumor (EAT) cells | 29.8 | [7] |
| MCF7 | > 200 | [8] |
Table 3: In Vivo Efficacy (Peter's 4-Day Suppressive Test)
| Compound | Rodent Malaria Model | Dose (mg/kg/day) | % Parasitemia Suppression | Citation(s) |
| This compound Derivative (Example) | Plasmodium berghei | Data not available | Data not available | |
| Chloroquine | Plasmodium berghei | 10 | > 84.64 | [9] |
| Various Quinazolinone Derivatives | Plasmodium berghei ANKA | 20-40 | 43.71 - 78.4 | [1] |
Essential Experimental Protocols for Comparative Evaluation
To ensure a standardized and objective comparison, the following detailed experimental protocols are recommended for assessing the antimalarial potential of this compound derivatives.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds and standard drugs (chloroquine, artemisinin) are serially diluted in complete medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the cytotoxicity of a compound on mammalian cell lines to determine its selectivity index (SI = CC50/IC50).
-
Cell Culture: Mammalian cells (e.g., HEK293 or HepG2) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)
This standard in vivo assay evaluates the schizonticidal activity of a compound in a rodent malaria model.
-
Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[9]
-
Treatment: Two to four hours post-infection, the mice are treated orally or subcutaneously with the test compound once daily for four consecutive days. A positive control group receives a standard drug (e.g., chloroquine), and a negative control group receives the vehicle.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to the untreated control group.
Visualizing the Path Forward: Experimental Workflow and Mechanisms
To further guide the research and development process, the following diagrams illustrate a typical experimental workflow for antimalarial drug screening and the known mechanism of action of the benchmark drug, Chloroquine.
Caption: A generalized workflow for the screening and development of new antimalarial compounds.
Caption: Chloroquine's mechanism of action involves inhibiting heme detoxification in the parasite.
Conclusion and Future Directions
The development of new antimalarial drugs is a critical global health priority. While this compound derivatives represent a potential new avenue for therapeutic intervention, a systematic and rigorous evaluation of their efficacy and safety is paramount. This guide provides the necessary framework for such an evaluation by outlining established protocols and providing key performance data for benchmark antimalarial drugs. Future research should focus on synthesizing and screening a library of this compound derivatives using these standardized assays to generate the data needed for a direct and meaningful comparison. Such studies will be instrumental in determining if this chemical class holds the key to the next generation of antimalarial treatments.
References
- 1. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimalarial, antileishmanial evaluation, and molecular docking study of some 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the EGFR Binding Affinity of 6-Nitroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the binding affinity of 6-Nitroquinazoline derivatives to the Epidermal Growth Factor Receptor (EGFR), supported by experimental data and detailed protocols.
The quest for potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of modern oncology research. Among the promising candidates, this compound derivatives have emerged as a significant class of compounds. This guide provides a comprehensive analysis of their binding affinity to EGFR, benchmarked against established EGFR inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes, this document aims to equip researchers with the critical information needed to advance their drug discovery efforts.
Unveiling the Binding Affinity: A Comparative Analysis
The binding affinity of a compound to its target is a critical determinant of its potential therapeutic efficacy. While the half-maximal inhibitory concentration (IC50) is a widely reported metric for enzyme inhibition, the equilibrium dissociation constant (Kd) provides a more direct measure of binding affinity. This section presents a comparative summary of the binding affinities of representative this compound derivatives and other well-established EGFR inhibitors. It is important to note that many studies on novel compounds primarily report IC50 values. While IC50 is not a direct measure of binding affinity, it is often correlated with it and is a crucial indicator of a compound's inhibitory potential.
| Compound Class | Compound | Target | Binding Affinity (Kd/Ki) | IC50 | Reference |
| This compound Derivatives | Representative Derivatives | EGFR | Data not consistently available in terms of Kd. | Potent inhibition observed in nanomolar range for several derivatives.[1][2][3] | [4][1][2][3] |
| Compound 6c | Mutant EGFR T790M | - | Superior to gefitinib | [4] | |
| First-Generation EGFR TKIs | Gefitinib | EGFR | - | 25.42 nM | |
| Erlotinib | EGFR | - | 33.25 nM | [5] | |
| Second-Generation EGFR TKIs | Afatinib | EGFR | 0.5 nM (Ki) | 0.5 nM | |
| Lapatinib | EGFR | 3 nM (Kiapp) | 10.8 nM | ||
| Third-Generation EGFR TKIs | Osimertinib | EGFR | - | Potent inhibition of mutant EGFR |
Note: The table highlights the challenge in obtaining direct comparative Kd values for many novel compounds, including this compound derivatives. The potent IC50 values reported for these derivatives, often in the nanomolar range, suggest a strong binding affinity that warrants further investigation using biophysical methods to determine their Kd values.
The EGFR Signaling Network: A Visual Overview
Understanding the intricate signaling pathways regulated by EGFR is paramount in the development of targeted therapies. Ligand binding to EGFR triggers a cascade of intracellular events that drive cell proliferation, survival, and differentiation. The diagram below illustrates the major signaling arms downstream of EGFR activation, including the Ras-Raf-MEK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Caption: The EGFR Signaling Cascade.
A Workflow for Validating Binding Affinity
The determination of a compound's binding affinity to its target is a multi-step process that involves a series of rigorous biochemical and biophysical assays. The following diagram outlines a generalized workflow for validating the binding affinity of potential EGFR inhibitors.
Caption: Experimental workflow for binding affinity validation.
Experimental Protocols for Key Binding Affinity Assays
Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for three widely used techniques to determine the binding affinity of inhibitors to EGFR: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand: Recombinant human EGFR protein
-
Analyte: this compound derivative or other inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the EGFR protein (ligand) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor (analyte) in running buffer.
-
Inject the analyte dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Sample cell and titration syringe
-
Macromolecule: Recombinant human EGFR protein in a suitable buffer (e.g., PBS or HEPES)
-
Ligand: this compound derivative or other inhibitor dissolved in the same buffer as the protein.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze or buffer-exchange the EGFR protein to ensure buffer matching with the ligand solution.
-
Accurately determine the concentrations of the protein and ligand.
-
-
Instrument Setup:
-
Load the EGFR protein into the sample cell.
-
Load the inhibitor solution into the titration syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a sensitive method for studying protein-ligand interactions.
Materials:
-
Fluorescence polarization plate reader
-
Fluorescently labeled tracer (a ligand with known affinity for EGFR)
-
Unlabeled competitor ligand (this compound derivative or other inhibitor)
-
Recombinant human EGFR protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding microplates
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.
-
Titrate the EGFR protein against the fixed tracer concentration to determine the concentration of protein required to achieve approximately 80% of the maximum polarization signal.
-
-
Competition Binding Assay:
-
Prepare a series of dilutions of the unlabeled inhibitor.
-
In the microplate wells, add the fixed concentrations of EGFR protein and fluorescent tracer.
-
Add the different concentrations of the unlabeled inhibitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
The Ki (inhibition constant), which is related to the binding affinity, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Reversing Fibrosis: New Research Provides Insight for Novel Therapies | Yale School of Medicine [medicine.yale.edu]
- 18. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of 6-Nitroquinazoline, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Guidance:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Aromatic nitro compounds can be reactive and should be stored separately.
-
Collect waste this compound in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Contacting a Licensed Waste Disposal Service:
-
Your institution's EHS department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.
-
-
Alternative Disposal Method (with caution):
-
In some cases, controlled incineration by a licensed facility is an acceptable method of disposal. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This should only be performed by trained professionals in a facility equipped for such procedures. Do not attempt to incinerate chemical waste in a standard laboratory setting.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste or properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.
-
After decontamination, the container may be disposed of as non-hazardous waste, following your institution's guidelines.
-
Disposal "Don'ts"
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination and may be in violation of regulations.
-
DO NOT mix this compound with incompatible waste materials. Consult a chemical compatibility chart or your EHS department.
-
DO NOT attempt to neutralize or chemically treat this compound waste unless you are a trained professional with a validated and approved protocol.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically for the disposal of this compound (e.g., concentration limits for sewer disposal or specific pH ranges for neutralization). The guidance is qualitative and emphasizes professional disposal services.
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Waste Disposal | General Best Practice |
| Alternative Disposal | Controlled Incineration | [1] |
| Drain Disposal | Prohibited | General Best Practice |
| Container Decontamination | Triple Rinse with Solvent | General Best Practice |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Nitroquinazoline
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 6-Nitroquinazoline. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Proper handling of chemical compounds is paramount in a research setting. This document outlines the necessary precautions for this compound, a compound noted as an antimalarial agent and a substrate for human liver aldehyde oxidase.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on available safety data for similar compounds.
| Body Part | Recommended Protection | Specifications & Standards |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2][3] |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] Consider butyl, nitrile, or barrier laminate gloves.[4] |
| Fire/flame resistant and impervious clothing | Wear appropriate protective clothing to prevent skin exposure.[2][5] | |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][3] |
Experimental Workflow and Safety Procedures
To ensure safe handling, a structured workflow should be followed. This includes preparation, handling, and disposal stages, with specific safety measures at each step.
Detailed Handling and Storage Protocols
Handling:
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[2]
-
Ensure adequate ventilation in the handling area.[2] Use only outdoors or in a well-ventilated area.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
The storage area should be cool and dry.
-
Store locked up.[2]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, evacuate personnel to a safe area.[2] Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator.[2] Prevent the chemical from entering drains and avoid dust formation.[2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
All waste materials, including contaminated PPE and unused this compound, must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of contents and container to an appropriate treatment and disposal facility.[2]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
